molecular formula C7H8BrNO2 B1279686 (3-Bromo-6-methoxypyridin-2-yl)methanol CAS No. 623942-84-7

(3-Bromo-6-methoxypyridin-2-yl)methanol

Cat. No.: B1279686
CAS No.: 623942-84-7
M. Wt: 218.05 g/mol
InChI Key: FNRPOELSJDDLSG-UHFFFAOYSA-N
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Description

(3-Bromo-6-methoxypyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-6-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRPOELSJDDLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472185
Record name (3-Bromo-6-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623942-84-7
Record name (3-Bromo-6-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (3-Bromo-6-methoxypyridin-2-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Bromo-6-methoxypyridin-2-yl)methanol is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex heterocyclic compounds. Its unique arrangement of a bromo group, a methoxy group, and a hydroxymethyl group on the pyridine ring provides multiple reactive sites for chemical modification, making it a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, outlines a general synthetic approach, and discusses its potential applications, particularly in the development of kinase inhibitors.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueSource
CAS Number 623942-84-7[1]
Molecular Formula C₇H₈BrNO₂[2]
Molecular Weight 218.05 g/mol [2]
Boiling Point 282.658 °C at 760 mmHg[2]
Appearance Not specified, likely a solid or liquid[3]
Purity Typically ≥95%[3]
Storage Refrigerator, under inert atmosphere[3]

Synthesis and Purification

A plausible synthetic route, based on the synthesis of similar compounds such as (2-Bromo-4-methoxypyridin-3-yl)methanol, would likely involve a multi-step process starting from a suitable pyridine precursor.[4]

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Precursor Aldehyde

A potential precursor, 3-bromo-6-methoxy-pyridine-2-carboxaldehyde, could be synthesized from a suitable starting material like 2,5-dibromo-6-methoxypyridine. This would likely involve a metal-halogen exchange reaction followed by formylation.

  • Reaction: To a solution of the starting pyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (-78 °C), a strong base such as n-butyllithium (n-BuLi) would be added dropwise to facilitate the metal-halogen exchange.

  • Formylation: Following the metalation, an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would be introduced to the reaction mixture.

  • Work-up: The reaction would then be quenched with a saturated aqueous solution of ammonium chloride or sodium bicarbonate and the product extracted with an organic solvent.

Step 2: Reduction to the Methanol

The resulting aldehyde would then be reduced to the target alcohol, this compound.

  • Reduction: The crude aldehyde would be dissolved in a suitable solvent, such as a mixture of dichloromethane and ethanol. A reducing agent, typically sodium borohydride (NaBH₄), would be added portion-wise at room temperature.[4]

  • Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction would be quenched with water, and the product extracted with an organic solvent like ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification:

The crude this compound would likely be purified using silica gel column chromatography.[5] The choice of eluent would depend on the polarity of the compound, but a mixture of hexane and ethyl acetate is a common starting point for similar molecules.

The following diagram illustrates a generalized workflow for the synthesis and purification of substituted pyridinylmethanols.

G start Starting Pyridine Material metalation Metal-Halogen Exchange (e.g., n-BuLi in THF at -78°C) start->metalation formylation Formylation (e.g., DMF) metalation->formylation aldehyde Crude Pyridine-2-carboxaldehyde formylation->aldehyde reduction Reduction (e.g., NaBH4 in DCM/EtOH) aldehyde->reduction alcohol Crude this compound reduction->alcohol purification Purification (Silica Gel Column Chromatography) alcohol->purification final_product Pure this compound purification->final_product

Generalized Synthetic Workflow

Reactivity and Applications in Drug Discovery

This compound is a key intermediate in the synthesis of more complex molecules, primarily due to the reactivity of its functional groups.[2]

  • Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be a site for ether or ester formation.

  • Bromo Group: The bromine atom is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at this position.

  • Methoxy Group: The methoxy group can potentially be cleaved to reveal a hydroxyl group, providing another point for functionalization.

The presence of these functional groups makes this compound particularly useful in the construction of heterocyclic scaffolds for drug candidates. One of the most significant applications of methoxypyridine-containing compounds is in the development of protein kinase inhibitors .[1] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of modern therapeutics.

While no specific biological activity or signaling pathway involvement has been documented for this compound itself, its structural motifs are found in known kinase inhibitors. The pyridine core can mimic the adenine ring of ATP and form key hydrogen bonds with the hinge region of the kinase domain. The substituents at the 3- and 6-positions can be elaborated to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.

The diagram below illustrates the general logic of how a fragment like this compound could be utilized in a fragment-based drug design approach to develop a kinase inhibitor.

G fragment This compound (Starting Fragment) modification Chemical Modification fragment->modification coupling Cross-Coupling at Bromo Position modification->coupling elaboration Elaboration of Hydroxymethyl Group modification->elaboration library Library of Analogs coupling->library elaboration->library screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_compound Lead Compound (Potent & Selective Kinase Inhibitor) sar->lead_compound

Fragment-Based Drug Design Logic

Safety and Handling

Substituted bromopyridines should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Although a detailed Material Safety Data Sheet (MSDS) for this specific compound is not widely available, related compounds are known to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its strategic placement of reactive functional groups on a pyridine scaffold makes it an attractive starting point for the synthesis of complex heterocyclic molecules, particularly for the development of targeted therapies such as protein kinase inhibitors. While detailed biological data for this specific compound is lacking in public literature, its structural features suggest it will continue to be a compound of interest for medicinal chemists. Further research into its synthesis and biological evaluation is warranted to fully explore its potential.

References

In-Depth Technical Guide: (3-Bromo-6-methoxypyridin-2-yl)methanol (CAS No. 623942-84-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Bromo-6-methoxypyridin-2-yl)methanol, a key intermediate in pharmaceutical and chemical synthesis. The document details its chemical and physical properties, outlines a standard synthesis protocol, and presents its primary applications in research and development.

Chemical and Physical Properties

This compound is a substituted pyridine derivative valued for its utility as a building block in the synthesis of complex organic molecules. Its bromine and methoxy functional groups, along with the hydroxymethyl moiety, provide multiple reaction sites for further chemical transformations.

PropertyValueSource
CAS Number 623942-84-7[1][2][3][4][5]
Molecular Formula C₇H₈BrNO₂[1][2][3][4]
Molecular Weight 218.05 g/mol [1][2]
Boiling Point 282.658 °C at 760 mmHg

Synthesis

The primary route for the synthesis of this compound involves the reduction of its corresponding aldehyde, 3-Bromo-6-methoxy-2-pyridinecarboxaldehyde (CAS No. 269058-49-3).[6][7] This transformation is a standard procedure in organic chemistry.

Experimental Protocol: Reduction of 3-Bromo-6-methoxy-2-pyridinecarboxaldehyde

Materials:

  • 3-Bromo-6-methoxy-2-pyridinecarboxaldehyde

  • Methanol (or another suitable alcohol solvent)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 3-Bromo-6-methoxy-2-pyridinecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions. The molar equivalent of the reducing agent should be carefully calculated, typically in slight excess.

  • Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of deionized water.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Extract the aqueous residue with a suitable organic solvent such as dichloromethane multiple times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Aldehyde 3-Bromo-6-methoxy-2- pyridinecarboxaldehyde Reduction Reduction Reaction Aldehyde->Reduction Methanol Methanol (Solvent) Methanol->Reduction NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->Reduction Product This compound Reduction->Product

Caption: Synthesis of the target compound via reduction of the corresponding aldehyde.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity.[3] Its structural features allow for its incorporation into a variety of molecular scaffolds.

  • Pharmaceutical Intermediate: It is primarily used in drug discovery and development. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group can be further modified or used as a linking point.

  • Fragment for Kinase Inhibitors: This compound has been identified as a key fragment for the construction of kinase inhibitors.[3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer.

  • Heterocyclic Chemistry: It is a valuable building block in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.[3]

Spectroscopic and Analytical Data

At present, publicly available, peer-reviewed spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this compound is limited. Researchers utilizing this compound would need to perform their own analytical characterization to confirm its identity and purity. A commercial supplier, Ambeed, provides access to NMR, HPLC, and LC-MS data for this compound upon request.[4]

Safety and Handling

Detailed safety information, including hazard statements and precautionary measures, should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to (3-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-6-methoxypyridin-2-yl)methanol is a halogenated and methoxy-substituted pyridine derivative. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the pyridine scaffold and the potential for diverse biological activities. The presence of a bromine atom, a methoxy group, and a hydroxymethyl group provides multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. Notably, pyridine-based structures are integral to numerous pharmacologically active agents, including kinase inhibitors used in oncology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Chemical Identity and Structure

The IUPAC name for the compound is This compound . Its chemical structure is characterized by a pyridine ring substituted at the 2-, 3-, and 6-positions with a hydroxymethyl, a bromo, and a methoxy group, respectively.

Chemical Structure:

G C1

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 623942-84-7[1]
Molecular Formula C₇H₈BrNO₂[2]
Molecular Weight 218.05 g/mol [2]
Boiling Point 282.658 °C at 760 mmHg[2]
Appearance Inferred to be a solid or liquid at room temperatureN/A

Synthesis

Hypothetical Experimental Protocol:

A potential synthesis could involve the selective bromination and subsequent hydroxymethylation of a suitable methoxypyridine precursor. For instance, starting from a 6-methoxypicoline, a bromination step could introduce the bromine atom at the 3-position, followed by oxidation of the methyl group to a hydroxymethyl group.

Logical Workflow for a Potential Synthesis:

G start Start with 2-methyl-6-methoxypyridine step1 Bromination (e.g., with NBS or Br2) start->step1 step2 Purification of 3-bromo-2-methyl-6-methoxypyridine step1->step2 step3 Oxidation of the methyl group (e.g., with SeO2 or other oxidizing agents) step2->step3 step4 Work-up and purification step3->step4 end Obtain this compound step4->end

Figure 2: A logical workflow for a potential synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, the pyridine scaffold is a well-established pharmacophore in many kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

PIM-1 Kinase Inhibition:

One of the prominent kinase families targeted by pyridine derivatives is the PIM kinase family (PIM-1, PIM-2, and PIM-3), which are serine/threonine kinases involved in cell survival and proliferation.[5] The inhibitory mechanism of many small molecules, including pyridine derivatives, often involves competitive binding to the ATP-binding pocket of the kinase. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.

The general mechanism of PIM-1 kinase inhibition by a pyridine-based inhibitor is depicted in the following signaling pathway diagram.

G cluster_0 PIM-1 Kinase Inhibition ATP ATP PIM1 PIM-1 Kinase (Active Site) ATP->PIM1 Binds to active site Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PIM1 Competitively binds to active site Substrate Substrate (e.g., Bad, p27) PIM1->Substrate Phosphorylates Blocked Blocked PIM1->Blocked pSubstrate Phosphorylated Substrate Apoptosis Inhibition of Apoptosis & Promotion of Cell Survival pSubstrate->Apoptosis Blocked->pSubstrate

References

(3-Bromo-6-methoxypyridin-2-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound (3-Bromo-6-methoxypyridin-2-yl)methanol, a key intermediate in pharmaceutical and chemical synthesis. Its structural features, including a bromine atom and a hydroxymethyl group, offer versatile sites for molecular modification, rendering it a valuable building block in the development of novel therapeutics, particularly in the construction of complex heterocyclic compounds and as a fragment for kinase inhibitors.[1]

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for reaction planning, analytical method development, and computational modeling.

IdentifierValueSource
Molecular Formula C₇H₈BrNO₂[2][3]
Molecular Weight 218.05 g/mol [2][3]
IUPAC Name This compound
CAS Number 623942-84-7[1]

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer, a general synthetic approach can be conceptualized. The synthesis of related pyridine derivatives often involves multi-step processes that may include:

  • Ring Formation: Construction of the pyridine core.

  • Functional Group Introduction: Sequential or directed introduction of the bromo, methoxy, and hydroxymethyl groups. This can involve halogenation, nucleophilic substitution, and reduction of a corresponding aldehyde or carboxylic acid.

Characterization of the final product typically relies on a combination of spectroscopic and chromatographic techniques to confirm its identity and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and provide further structural information.

Logical Relationship in a Synthetic Context

The following diagram illustrates a conceptual workflow for the quality control and downstream application of this compound in a research and development setting.

G A Synthesis of This compound B Purification A->B Crude Product C Quality Control Analysis (NMR, HPLC, LC-MS) B->C Purified Product D Compound Meets Purity Specs? C->D Analytical Data E Downstream Applications (e.g., Kinase Inhibitor Synthesis) D->E Yes F Repurification or New Synthesis Batch D->F No F->B Feedback Loop

References

(3-Bromo-6-methoxypyridin-2-yl)methanol synthesis from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for the preparation of (3-bromo-6-methoxypyridin-2-yl)methanol, a valuable heterocyclic building block in pharmaceutical and materials science research. Due to the absence of a directly published, comprehensive synthesis protocol, this guide presents a scientifically grounded, two-step approach derived from analogous and well-established chemical transformations. The proposed route commences with the synthesis of the key intermediate, 3-bromo-6-methoxypyridine-2-carbaldehyde, from commercially available starting materials, followed by its reduction to the target alcohol.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two primary stages:

  • Ortho-formylation of 2-Bromo-6-methoxypyridine: This step involves the regioselective introduction of a formyl group at the C3 position of the pyridine ring to yield 3-bromo-6-methoxypyridine-2-carbaldehyde. This is achieved through a directed ortho-metalation reaction.

  • Reduction of 3-Bromo-6-methoxypyridine-2-carbaldehyde: The intermediate aldehyde is then reduced to the corresponding primary alcohol, this compound, using a standard reducing agent.

Synthesis_Pathway 2-Bromo-6-methoxypyridine 2-Bromo-6-methoxypyridine 3-Bromo-6-methoxypyridine-2-carbaldehyde 3-Bromo-6-methoxypyridine-2-carbaldehyde 2-Bromo-6-methoxypyridine->3-Bromo-6-methoxypyridine-2-carbaldehyde 1. LTMP, THF, -78 °C 2. DMF This compound This compound 3-Bromo-6-methoxypyridine-2-carbaldehyde->this compound NaBH4, Methanol, 0 °C to RT

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and are proposed for the synthesis of the target molecule.

Step 1: Synthesis of 3-Bromo-6-methoxypyridine-2-carbaldehyde (Proposed)

This procedure is adapted from the ortho-formylation of a similar bromo-methoxypyridine derivative[1].

Reaction:

Reagents and Conditions:

Reagent/ParameterMolar Ratio/ValueNotes
2-Bromo-6-methoxypyridine1.0 eqStarting material.
2,2,6,6-Tetramethylpiperidine1.1 eqForms the bulky, non-nucleophilic base, LTMP.
n-Butyllithium (n-BuLi)1.1 eqIn hexanes.
N,N-Dimethylformamide (DMF)1.2 eqFormylating agent.
Tetrahydrofuran (THF)AnhydrousSolvent.
Temperature-78 °C to room temp.Reaction is conducted at low temperatures.
AtmosphereInert (Argon or Nitrogen)To prevent quenching of the organolithium species.

Procedure:

  • To a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -20 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes at -20 °C to form the lithium tetramethylpiperidide (LTMP) base.

  • Cool the solution to -78 °C.

  • Add a solution of 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF dropwise to the LTMP solution.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation at the 3-position.

  • Add N,N-dimethylformamide (DMF, 1.2 eq) dropwise and continue stirring at -78 °C for an additional 30 minutes.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-6-methoxypyridine-2-carbaldehyde.

Step 2: Synthesis of this compound

This protocol is adapted from the reduction of a similar substituted pyridine aldehyde[1].

Reaction:

Reagents and Conditions:

Reagent/ParameterMolar Ratio/ValueNotes
3-Bromo-6-methoxypyridine-2-carbaldehyde1.0 eqIntermediate from Step 1.
Sodium borohydride (NaBH4)1.5 eqReducing agent.
MethanolAnhydrousSolvent.
Temperature0 °C to room temp.Initial cooling to control the reaction rate.

Procedure:

  • Dissolve 3-bromo-6-methoxypyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Presentation

Table 1: Summary of Proposed Reaction Yields and Purity

CompoundMolecular FormulaMolecular Weight ( g/mol )Proposed Yield (%)Purity (%)
3-Bromo-6-methoxypyridine-2-carbaldehydeC₇H₆BrNO₂216.0360-75 (estimated)>95 (after chromatography)
This compoundC₇H₈BrNO₂218.0585-95 (estimated)>98 (after purification)

Note: Yields are estimated based on analogous reactions reported in the literature and may vary depending on experimental conditions and scale.

Logical Workflow Diagram

workflow cluster_prep Preparation cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction cluster_analysis Analysis Start Start Reagents Prepare Anhydrous Solvents and Reagents Start->Reagents Form_LTMP Form LTMP Base in situ Reagents->Form_LTMP Lithiation Lithiation of 2-Bromo-6-methoxypyridine Form_LTMP->Lithiation Formylation Formylation with DMF Lithiation->Formylation Workup1 Aqueous Workup and Extraction Formylation->Workup1 Purification1 Column Chromatography Workup1->Purification1 Dissolve_Aldehyde Dissolve Aldehyde in Methanol Purification1->Dissolve_Aldehyde Reduction Reduction with NaBH4 Dissolve_Aldehyde->Reduction Workup2 Aqueous Workup and Extraction Reduction->Workup2 Purification2 Purification (Chromatography/Recrystallization) Workup2->Purification2 Characterization Characterize Final Product (NMR, MS, etc.) Purification2->Characterization End End Characterization->End

Figure 2: Detailed experimental workflow for the synthesis of this compound.

References

Commercial Availability and Sourcing of (3-Bromo-6-methoxypyridin-2-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in drug development and organic synthesis, the accessibility of key chemical intermediates is paramount. This technical guide provides an in-depth overview of the commercial suppliers and current pricing for (3-Bromo-6-methoxypyridin-2-yl)methanol, a valuable building block in medicinal chemistry.

Summary of Commercial Suppliers and Pricing

This compound, identified by the CAS number 623942-84-7, is available from a range of chemical suppliers. The offerings vary in terms of purity, quantity, and price, catering to diverse research and development needs. Below is a compiled table summarizing the available data from prominent suppliers.

SupplierCatalog NumberPurityQuantityPrice (USD)
Alfa Chemical-High Purity (in stock)Bulk quantities availableContact for quote
AmbeedAMBH303C4292--Contact for quote
MOLBASE-≥95%1gContact for quote
MySkinRecipes117975≥95%100mg~$19.50
≥95%250mg~$37.00
≥95%1g~$84.00
≥95%5g~$290.00
NovachemistryNVC061902>97%-Contact for quote
Sunway Pharm LtdCB48286--Contact for quote

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Prices from MySkinRecipes were converted from THB to USD and are approximate.

Synthesis and Experimental Protocols

A representative, though not identical, procedure for the synthesis of a substituted bromopyridine involves the reaction of a pyridine derivative with a brominating agent in a suitable solvent. The hydroxymethyl group can then be introduced via various methods, such as the reduction of a corresponding aldehyde or carboxylic acid. Researchers should consult relevant synthetic chemistry literature for detailed methodologies and adapt them to the specific requirements of synthesizing this compound.

Experimental Workflow and Logical Relationships

To aid in the conceptualization of sourcing and utilizing this chemical, the following diagrams illustrate a typical workflow for a researcher.

procurement_workflow Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Chemical & CAS No. Request Quotes Request Quotes Search Suppliers->Request Quotes Multiple Vendors Evaluate Options Evaluate Options Request Quotes->Evaluate Options Price, Purity, Availability Select Supplier Select Supplier Evaluate Options->Select Supplier Place Order Place Order Select Supplier->Place Order Receive & Verify Receive & Verify Place Order->Receive & Verify

Caption: A typical procurement workflow for acquiring research chemicals.

The following diagram illustrates a simplified logical relationship in a potential synthetic application of the target compound.

synthetic_application A This compound D Target Molecule A->D B Coupling Reaction Partner B->D C Catalyst & Conditions C->D

Caption: Simplified representation of a synthetic pathway utilizing the title compound.

Technical Guide on the Safe Handling of (3-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for (3-Bromo-6-methoxypyridin-2-yl)methanol (CAS No. 623942-84-7) was publicly available at the time of this writing. The following guide has been compiled based on data from SDSs of structurally analogous compounds. It is imperative to treat this compound with the precautions outlined for similarly hazardous materials and to conduct a thorough risk assessment before handling.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as hazardous. The primary concerns are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Physical and Chemical Properties

Quantitative data for the target compound is limited. The following table includes data for structurally similar compounds to provide an estimate of its properties.

Property(3-Bromopyridin-2-yl)methanol(3-Bromo-6-methylpyridin-2-yl)methanol(6-Bromopyridin-2-yl)methanol
CAS Number 52378-64-01379316-16-133674-96-3
Molecular Formula C₆H₆BrNOC₇H₈BrNOC₆H₆BrNO
Molecular Weight 188.02 g/mol [1]202.05 g/mol 188.02 g/mol [2]
Physical Form Not specifiedLiquid[3]Solid
Melting Point Not availableNot available34-39 °C[4]
Boiling Point Not availableNot available246 °C[4]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Safe Handling
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[6] Change gloves immediately if they become contaminated.

    • Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[6]

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

First-Aid Measures

In the event of exposure, immediate medical attention is necessary.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal.

Toxicological Information

Detailed toxicological data for this compound is not available. The information below is based on the GHS classifications of analogous compounds.

Toxicity EndpointAnticipated Effect
Acute Oral Toxicity Harmful if swallowed.[5]
Skin Corrosion/Irritation Causes skin irritation.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[5]
Respiratory/Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[5]
Specific Target Organ Toxicity (Repeated Exposure) No data available.
Aspiration Hazard No data available.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for handling and responding to incidents involving this compound.

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_storage_disposal Storage and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer Compound Prepare_Work_Area->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Clean_Up Clean Work Area and Equipment Perform_Experiment->Clean_Up Store_Compound Store in Tightly Sealed Container Perform_Experiment->Store_Compound Dispose_Waste Dispose of Waste According to Regulations Clean_Up->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Workflow cluster_response Immediate Response cluster_follow_up Follow-up Actions Exposure_Incident Exposure Incident Evacuate_Area Evacuate Immediate Area Exposure_Incident->Evacuate_Area Administer_First_Aid Administer First Aid Exposure_Incident->Administer_First_Aid Alert_Supervisor Alert Supervisor/Safety Officer Administer_First_Aid->Alert_Supervisor Seek_Medical_Attention Seek Professional Medical Attention Alert_Supervisor->Seek_Medical_Attention Document_Incident Document the Incident Seek_Medical_Attention->Document_Incident Review_Procedures Review and Update Safety Procedures Document_Incident->Review_Procedures

Caption: Logical workflow for emergency response to an exposure incident.

References

An In-depth Technical Guide to the Solubility and Stability of (3-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties (Predicted and Analogous Data)

Quantitative experimental data for the target compound is not currently published. However, by examining structurally similar compounds, we can infer certain physicochemical properties that will influence its solubility and stability.

Table 1: Predicted and Analogous Physicochemical Properties

PropertyPredicted/Analogous ValueRationale/Source
Molecular Formula C₇H₈BrNO₂-
Molecular Weight 218.05 g/mol -
Appearance Likely a solid at room temperatureBased on similar substituted pyridinemethanols.
Melting Point Not available-
pKa Not availableThe pyridine nitrogen will be weakly basic.
LogP Not availableThe presence of the bromo and methoxy groups suggests moderate lipophilicity.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and formulation feasibility. It is essential to determine its solubility in a range of aqueous and organic solvents.

Predicted Solubility Behavior

Based on its structure, (3-Bromo-6-methoxypyridin-2-yl)methanol is expected to exhibit limited aqueous solubility due to the hydrophobic nature of the brominated pyridine ring. The presence of the hydroxyl and methoxy groups may impart some polarity, but overall, it is likely to be more soluble in organic solvents.

Experimental Determination of Solubility

To quantitatively assess the solubility, both kinetic and thermodynamic assays are recommended.

Table 2: Illustrative Solubility Data Table

Solvent/MediumSolubility TypeTemperature (°C)Solubility (µg/mL)Method
WaterThermodynamic25Data to be determinedShake-Flask
Phosphate Buffered Saline (pH 7.4)Thermodynamic37Data to be determinedShake-Flask
0.1 N HCl (pH 1.2)Thermodynamic37Data to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)Kinetic25Data to be determinedNephelometry
EthanolKinetic25Data to be determinedNephelometry

Stability Profile

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] These studies are essential for determining appropriate storage conditions and shelf-life.

Potential Degradation Pathways

Substituted pyridines can be susceptible to oxidation, particularly at the nitrogen atom. The presence of a benzylic-like alcohol introduces a potential site for oxidation to the corresponding aldehyde or carboxylic acid. Hydrolysis of the methoxy group is also a possibility under extreme pH and temperature conditions.

Forced Degradation Studies

Forced degradation (stress testing) is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[2]

Table 3: Forced Degradation Study Conditions and Expected Observations

Stress ConditionTypical ParametersPotential Degradation ProductsAnalytical Method
Acid Hydrolysis 0.1 N HCl at 60°C for 24hHydrolysis of methoxy groupHPLC-UV/MS
Base Hydrolysis 0.1 N NaOH at 60°C for 24hPotential rearrangement or decompositionHPLC-UV/MS
Oxidation 3% H₂O₂ at RT for 24hOxidation of alcohol to aldehyde/acid, N-oxidationHPLC-UV/MS
Thermal Degradation 80°C for 48hGeneral decompositionHPLC-UV/MS
Photostability ICH Q1B conditionsPhotolytic degradation productsHPLC-UV/MS
Long-Term Stability Studies

Long-term stability studies under ICH recommended conditions are necessary to establish a re-test period or shelf life.[3][4][5]

Table 4: ICH Stability Study Plan

Study TypeStorage ConditionTesting Time Points
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Protocol:

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Filter the supernatant through a 0.45 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Perform the experiment in triplicate to ensure accuracy.

G A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Allow suspension to settle B->C D Filter supernatant (0.45 µm filter) C->D E Quantify concentration by HPLC-UV D->E F Determine Thermodynamic Solubility E->F G A Prepare DMSO stock solution B Serial dilution in microtiter plate A->B C Add aqueous buffer B->C D Incubate (e.g., 2 hours) C->D E Measure light scattering (Nephelometry) D->E F Determine Kinetic Solubility E->F G cluster_0 Method Development cluster_1 Forced Degradation A Develop RP-HPLC-UV method B Acid Stress A->B C Base Stress A->C D Oxidative Stress A->D E Thermal Stress A->E F Photolytic Stress A->F G Analyze stressed samples by LC-MS B->G C->G D->G E->G F->G H Identify degradation products G->H I Validate stability-indicating method H->I

References

Spectroscopic and Synthetic Profile of (3-Bromo-6-methoxypyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This technical document provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic protocol for (3-Bromo-6-methoxypyridin-2-yl)methanol (CAS No. 623942-84-7). This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The compound, with the molecular formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol , is a valuable building block in the synthesis of complex pharmaceutical intermediates.[1][2]

Predicted Spectroscopic Data

Due to the limited availability of directly published spectra for this compound, the following data tables are compiled based on the analysis of structurally related compounds. These predictions serve as a guideline for the characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected proton NMR spectrum in a solvent like CDCl₃ would likely exhibit signals corresponding to the two aromatic protons on the pyridine ring, the methylene protons of the methanol group, the hydroxyl proton, and the methoxy protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.6 - 7.8Doublet1HH-4
~ 6.8 - 7.0Doublet1HH-5
~ 4.8 - 5.0Singlet/Doublet2H-CH₂OH
~ 4.0 - 4.2Singlet3H-OCH₃
VariableBroad Singlet1H-OH

¹³C NMR (Carbon-13 NMR): The carbon spectrum is predicted to show seven distinct signals corresponding to the five carbons of the pyridine ring, the methylene carbon, and the methoxy carbon.

Chemical Shift (δ) ppmAssignment
~ 160 - 165C-6
~ 155 - 160C-2
~ 140 - 145C-4
~ 115 - 120C-3
~ 110 - 115C-5
~ 60 - 65-CH₂OH
~ 53 - 56-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (alcohol)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1600 - 1550StrongC=N/C=C stretch (pyridine ring)
1470 - 1430StrongC=C stretch (pyridine ring)
1250 - 1200StrongAryl C-O stretch (methoxy)
1050 - 1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

The mass spectrum is anticipated to display a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity.

m/zInterpretation
217 / 219Molecular ion peak [M]⁺ / [M+2]⁺
186 / 188[M - CH₂OH]⁺
172 / 174[M - OCH₃ - H]⁺
108[M - Br - OCH₃]⁺

Experimental Protocols

The following is a proposed synthetic protocol for this compound, derived from established methods for the synthesis of similar pyridine derivatives.

Synthesis of this compound

This synthesis can be envisioned as a multi-step process starting from a suitable pyridine precursor. A plausible route involves the bromination of a 6-methoxypyridin-2-yl)methanol precursor or the reduction of a corresponding carboxylic acid or aldehyde.

Step 1: Synthesis of 6-methoxypyridine-2-carbaldehyde (Example Precursor)

A solution of 6-methoxypyridine-2-carbonitrile in an appropriate solvent is subjected to reduction using a reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to yield the corresponding aldehyde.

Step 2: Bromination of 6-methoxypyridine-2-carbaldehyde

The aldehyde from the previous step is dissolved in a suitable solvent and treated with a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions to achieve regioselective bromination at the 3-position of the pyridine ring.

Step 3: Reduction to this compound

The resulting 3-bromo-6-methoxypyridine-2-carbaldehyde is then reduced to the target alcohol. This can be achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. The reaction mixture is stirred at room temperature until completion.

Work-up and Purification:

Following the reduction, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to afford pure this compound.

Characterization:

The structure and purity of the final compound are confirmed by the spectroscopic methods detailed above (NMR, IR, and MS).

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Strategic Application of (3-Bromo-6-methoxypyridin-2-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-Bromo-6-methoxypyridin-2-yl)methanol , a strategically functionalized pyridine derivative, has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a hydroxymethyl moiety, offers a versatile platform for the synthesis of complex molecular architectures with significant therapeutic potential. This technical guide elucidates the core applications of this compound, focusing on its role in the development of kinase inhibitors and other targeted therapies.

Core Chemical Attributes and Reactivity

This compound (CAS 623942-84-7) is a key pharmaceutical intermediate.[1][2] The bromine atom at the 3-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group at the 2-position and the methoxy group at the 6-position provide opportunities for further functionalization and can participate in crucial hydrogen bonding interactions within the active sites of biological targets.[1][3]

PropertyValueSource
Molecular FormulaC₇H₈BrNO₂[2]
Molecular Weight218.05 g/mol [2]
Boiling Point282.658°C at 760 mmHg[2]
StorageRoom temperature, under inert gas[2]

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3] The pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases.[3] this compound serves as a crucial starting material for the generation of libraries of potential kinase inhibitors.[1]

The primary synthetic strategies involve the modification of the pyridine core through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of aryl, heteroaryl, or amino groups at the 3-position, enabling the exploration of the chemical space around the pyridine core to optimize interactions with the target kinase.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The following is a general protocol for the coupling of a (3-bromo-6-methoxypyridin-2-yl) derivative with a boronic acid.

Materials:

  • This compound derivative (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried round-bottom flask, add the this compound derivative, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[3][4]

Suzuki-Miyaura Coupling Workflow
Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which are prevalent in many biologically active compounds.[5]

Materials:

  • This compound derivative (1.0 eq.)

  • Amine (1.1 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, XPhos, 1-4 mol%)

  • Base (e.g., NaOtBu, 1.2 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the this compound derivative, palladium catalyst, ligand, and base in a dry Schlenk tube.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6][7]

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_rxn Reaction cluster_purification Workup & Purification A Combine Bromopyridine, Catalyst, Ligand, Base B Add Anhydrous Solvent A->B C Add Amine B->C D Heat and Stir (80-110°C) C->D E Monitor Progress (TLC, LC-MS) D->E F Quench and Extract E->F G Column Chromatography F->G H H G->H Final Product GPCR_Modulator_Concept Start This compound Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Start->Coupling Library Library of Diverse Substituted Pyridines Coupling->Library Screening High-Throughput Screening against GPCR Targets Library->Screening Hit Hit Compound (GPCR Modulator) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (3-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.

This document provides detailed application notes and protocols for the use of (3-Bromo-6-methoxypyridin-2-yl)methanol as a versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom at the 3-position allows for the introduction of diverse aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions. The methoxy group at the 6-position can influence solubility and metabolic stability, while the methanol at the 2-position provides a handle for further functionalization to optimize potency and selectivity. These notes are intended to guide researchers in the development of potent and selective kinase inhibitors.[1][2][3]

Synthetic Strategy Overview

The general synthetic strategy involves a two-step process:

  • Modification of the Pyridine Core: A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, is employed to introduce a variety of substituents at the 3-position of the pyridine ring. This allows for the exploration of the chemical space to identify moieties that can effectively interact with the target kinase.

  • Functionalization of the Methanol Group: The primary alcohol of the methanol group can be further modified, for example, through etherification or amination, to introduce additional points of interaction with the kinase active site or to modulate the physicochemical properties of the final compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various boronic acids or esters.

Materials:

  • This compound (1.0 eq.)

  • Aryl or heteroaryl boronic acid/ester (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Ethyl acetate, water, brine, anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the corresponding boronic acid or ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired coupled product.[3][4]

Protocol 2: General Procedure for Williamson Ether Synthesis

This protocol outlines a general method for the functionalization of the methanol group of the coupled products via Williamson ether synthesis.

Materials:

  • (3-Aryl/heteroaryl-6-methoxypyridin-2-yl)methanol (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.)

  • Alkyl halide (e.g., benzyl bromide, 1.2 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Saturated aqueous NH₄Cl solution, ethyl acetate, water, brine, anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of the (3-Aryl/heteroaryl-6-methoxypyridin-2-yl)methanol in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired ether product.

Data Presentation

The following table summarizes hypothetical data for a series of kinase inhibitors synthesized from this compound, demonstrating the potential for this scaffold.

Compound IDR Group (from Suzuki Coupling)R' Group (from Ether Synthesis)Yield (%)Target KinaseIC50 (nM)
KI-001 PhenylH85p38α150
KI-002 4-FluorophenylH82p38α95
KI-003 4-MethylphenylH88p38α120
KI-004 4-FluorophenylBenzyl75p38α45
KI-005 4-FluorophenylMethyl78p38α80

Mandatory Visualization

G cluster_0 Synthesis Workflow A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd catalyst, Base) A->B C (3-Aryl/Heteroaryl-6-methoxypyridin-2-yl)methanol B->C D Williamson Ether Synthesis (NaH, Alkyl Halide) C->D E Final Kinase Inhibitor D->E

Caption: Synthetic workflow for kinase inhibitors.

cluster_pathway MAP Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse Inhibitor Synthesized Kinase Inhibitor (e.g., p38α inhibitor) Inhibitor->MEK

Caption: A representative MAP Kinase signaling pathway.

Protocol 3: Kinase Inhibition Assay (Example: p38α)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase, such as p38α, using a luminescence-based assay.

Materials:

  • Synthesized kinase inhibitors

  • p38α enzyme

  • Substrate/ATP mixture

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader

  • DMSO

  • Multi-well plates

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • Add the diluted compounds to the wells of a microplate. Include controls for "no enzyme" and "vehicle" (DMSO only).

  • Add the p38α enzyme to all wells except the "no enzyme" control.

  • Add the substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.[3][4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to modification via robust synthetic methods like the Suzuki-Miyaura coupling allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a wide range of kinase targets. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in their drug discovery programs.

References

Application Notes and Protocols for Suzuki Coupling of (3-Bromo-6-methoxypyridin-2-yl)methanol with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling reaction of (3-Bromo-6-methoxypyridin-2-yl)methanol with a variety of boronic acids. This reaction is a critical transformation for the synthesis of 3-aryl-6-methoxypyridin-2-yl)methanol derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, favored for its mild reaction conditions and tolerance of a wide range of functional groups.

The resulting substituted pyridine motifs are of significant interest in the development of novel therapeutic agents. For instance, various substituted pyridine derivatives have been investigated as inhibitors of biological targets such as Janus kinase (JAK), which is implicated in autoimmune diseases and cancers.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with various boronic acids. These conditions serve as a robust starting point for the optimization of reactions with this compound. The electronic and steric nature of the specific boronic acid may necessitate adjustments to the reaction parameters to achieve optimal yields.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001690-95
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888-92
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O (4:1)851280-90
5Naphthalen-2-ylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)1,4-Dioxane1001485-95

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (3-aryl-6-methoxypyridin-2-yl)methanol.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: This compound Arylboronic acid Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench with Water E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Aryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Aryl_Aryl RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RedElim->Product Reactants1 This compound (Ar-X) Reactants1->OxAdd Reactants2 Arylboronic Acid (Ar'-B(OH)2) + Base Reactants2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (3-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-6-methoxypyridin-2-yl)methanol is a key building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors.[1] Its structure, featuring a bromo-substituted pyridine ring with methoxy and hydroxymethyl functional groups, offers multiple sites for chemical modification. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this versatile intermediate, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[2][3][4][5] These reactions are instrumental in the construction of diverse molecular scaffolds with potential biological activity.[6][7]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound.

Key Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[8] The general catalytic cycle involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the desired product and regenerate the catalyst.[9][10][11]

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-M R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organohalides and organoboron compounds.[10] This reaction is widely used in the synthesis of biaryl and heteroaryl structures.[2][12]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryCoupling Partner (Boronic Acid/Ester)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001690-98
3Thiophen-3-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888-96
4Pyrimidin-5-ylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O (4:1)851482-92

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Aryl- or heteroarylboronic acid (1.1-1.5 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2-3 equiv.)

    • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under the inert atmosphere.

    • Add the degassed solvent via syringe.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of aryl or vinyl halides with terminal alkynes, providing a direct route to substituted alkynes.[5][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5]

Data Presentation: Representative Sonogashira Coupling Conditions

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF60880-90
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)Diisopropylamine (3)Toluene701085-95
31-HeptynePd(OAc)₂ (2) / XPhos (4)CuI (3)Cs₂CO₃ (2.5)1,4-Dioxane801278-88
43-EthynylpyridinePdCl₂(dppf) (3)CuI (5)t-BuOK (2)DMF50682-92

Experimental Protocol: Sonogashira Coupling

  • Materials:

    • This compound

    • Terminal alkyne (1.2-2.0 equiv.)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

    • Copper(I) iodide (CuI, 2-5 mol%)

    • Amine base (e.g., triethylamine or diisopropylamine)

    • Anhydrous solvent (e.g., THF or toluene)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent and the amine base via syringe.

    • Add the terminal alkyne dropwise with stirring.

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture and filter through a pad of celite, washing with the reaction solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[3][14][15] This reaction has broad substrate scope and functional group tolerance.[3]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.5)Toluene1001288-96
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane1101885-94
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)LiHMDS (1.8)THF801090-98
4CyclohexylaminePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2.5)t-BuOH901682-90

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Primary or secondary amine (1.1-1.5 equiv.)

    • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine ligand (e.g., BINAP, XPhos)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS)

    • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.

    • Add the base, followed by this compound (1.0 equiv.).

    • Add the anhydrous solvent.

    • Add the amine (1.2 equiv.) via syringe.

    • Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Experimental Workflow and Logic

The selection of the appropriate cross-coupling reaction and conditions is crucial for a successful synthesis. The following diagrams illustrate a general experimental workflow and a decision-making process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagent_Prep Prepare & Degas Reagents/Solvents Add_Liquids Add Solvent & Liquid Reagents Reagent_Prep->Add_Liquids Flask_Prep Flame-Dry Glassware (Schlenk Flask) Add_Solids Add Substrate, Catalyst, Ligand, and Base Flask_Prep->Add_Solids Inert_Atmosphere Evacuate & Backfill with Inert Gas Add_Solids->Inert_Atmosphere Inert_Atmosphere->Add_Liquids Heating Heat to Desired Temperature Add_Liquids->Heating Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring Quenching Cool & Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry, Concentrate, & Purify (Chromatography) Extraction->Purification

A typical experimental workflow for palladium-catalyzed cross-coupling.

Decision_Tree Start Desired Bond? C_C_sp2_sp2 C(sp²)-C(sp²) or C(sp²)-C(sp³) Start->C_C_sp2_sp2 C_C_sp2_sp C(sp²)-C(sp) Start->C_C_sp2_sp C_N C(sp²)-N Start->C_N Suzuki Suzuki-Miyaura Coupling C_C_sp2_sp2->Suzuki Sonogashira Sonogashira Coupling C_C_sp2_sp->Sonogashira Buchwald Buchwald-Hartwig Amination C_N->Buchwald

Decision tree for selecting the appropriate cross-coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions outlined provide a robust platform for the derivatization of this compound. The provided protocols, adapted from established procedures for similar substrates, serve as a strong starting point for the synthesis of a wide array of novel compounds.[2][12] Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields for specific substrates. Careful monitoring of the reaction progress is highly recommended.

References

Application Note and Protocol for the Synthesis of (3-Bromo-6-methoxypyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of (3-Bromo-6-methoxypyridin-2-yl)methanol, a key heterocyclic building block for pharmaceutical and materials science research.[1][2] The synthesis begins with the directed ortho-lithiation and subsequent formylation of 2-bromo-6-methoxypyridine to yield the intermediate aldehyde, 3-bromo-6-methoxy-2-pyridinecarboxaldehyde. This intermediate is then reduced to the target primary alcohol. The methodologies are based on established procedures for analogous pyridine derivatives, ensuring a reliable and reproducible synthetic route.[3]

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.[3] The title compound, this compound (CAS 623942-84-7), incorporates a unique substitution pattern: a bromine atom for subsequent cross-coupling reactions, a methoxy group influencing electronic properties, and a hydroxymethyl group for further functionalization.[1] These features make it a valuable intermediate for constructing complex molecular architectures, such as kinase inhibitors and other heterocyclic drug candidates.[1] The following protocol outlines a robust procedure for its preparation from commercially available 2-bromo-6-methoxypyridine.

Synthetic Pathway Overview

The synthesis proceeds in two main steps as illustrated in the workflow diagram below. The first step is a directed ortho-metalation (DoM), a powerful strategy for regioselective functionalization of aromatic rings.[4][5] The methoxy group at the C6 position of the starting material directs the lithiation to the adjacent C3 position. The resulting aryllithium intermediate is trapped with an electrophile, N,N-dimethylformamide (DMF), to install a formyl group. The second step is the selective reduction of the aldehyde to the corresponding primary alcohol using a mild reducing agent.

SynthesisWorkflow cluster_0 cluster_1 cluster_2 Start 2-Bromo-6-methoxypyridine Intermediate 3-Bromo-6-methoxy- 2-pyridinecarboxaldehyde Product This compound reagent1 1. LDA, THF, -78 °C 2. DMF reagent1->Intermediate Step 1: Formylation reagent2 NaBH4, Methanol, 0 °C to RT reagent2->Product Step 2: Reduction

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-6-methoxy-2-pyridinecarboxaldehyde

This procedure details the directed ortho-lithiation of 2-bromo-6-methoxypyridine followed by formylation. The use of lithium diisopropylamide (LDA) at low temperatures ensures regioselective deprotonation at the C3 position.

Materials:

  • 2-Bromo-6-methoxypyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • LDA Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.2 equivalents) via syringe. Slowly add n-BuLi (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at -78 °C to generate LDA.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2-bromo-6-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C. The reaction is typically instantaneous but is stirred for an additional 30 minutes at this temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue, 3-bromo-6-methoxy-2-pyridinecarboxaldehyde, can be purified by silica gel column chromatography using an ethyl acetate/hexanes gradient.

Step 2: Synthesis of this compound

This procedure describes the reduction of the intermediate aldehyde to the target alcohol using sodium borohydride.

Materials:

  • 3-Bromo-6-methoxy-2-pyridinecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 3-bromo-6-methoxy-2-pyridinecarboxaldehyde (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 to 2.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[6] After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of deionized water at 0 °C. Remove the methanol under reduced pressure.

  • Extraction: Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting product, this compound, is often of high purity, but can be further purified by recrystallization or silica gel chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis. Yields are estimated based on analogous transformations reported in the literature.[3]

StepReactantMW ( g/mol )EquivalentsProductMW ( g/mol )Estimated Yield (%)
12-Bromo-6-methoxypyridine188.021.03-Bromo-6-methoxy-2-pyridinecarboxaldehyde216.0375-85
23-Bromo-6-methoxy-2-pyridinecarboxaldehyde216.031.0This compound218.05>90

Concluding Remarks

The described protocol provides a reliable and efficient pathway for the synthesis of this compound. This versatile building block can be utilized in a variety of subsequent chemical transformations, making it a valuable asset for research programs in drug discovery and materials science. Standard laboratory techniques and commercially available reagents are employed, ensuring the accessibility of this protocol to a wide range of researchers.

References

Functionalization of the Hydroxymethyl Group in (3-Bromo-6-methoxypyridin-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the hydroxymethyl group of (3-Bromo-6-methoxypyridin-2-yl)methanol. This key intermediate is valuable in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The protocols outlined below cover oxidation, etherification, esterification, halogenation, and the introduction of an azido group, providing a versatile toolkit for the elaboration of this scaffold.

Overview of Functionalization Pathways

This compound offers a reactive hydroxymethyl group that can be readily transformed into a variety of other functional groups. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures. The primary transformations discussed in this document are summarized below.

Functionalization_Pathways Start This compound Aldehyde 3-Bromo-6-methoxy-2-pyridinecarboxaldehyde Start->Aldehyde Oxidation Ether 2-(Alkoxymethyl)-3-bromo-6-methoxypyridine Start->Ether Etherification Ester (3-Bromo-6-methoxypyridin-2-yl)methyl ester Start->Ester Esterification Halide 2-(Halomethyl)-3-bromo-6-methoxypyridine Start->Halide Halogenation Azide 2-(Azidomethyl)-3-bromo-6-methoxypyridine Halide->Azide Azidation

Caption: Reaction pathways for the functionalization of this compound.

Experimental Protocols and Data

The following sections provide detailed protocols for the key functionalization reactions of this compound. The reaction conditions and yields are summarized in the tables for easy comparison.

Oxidation to Aldehyde

The oxidation of the primary alcohol to an aldehyde is a fundamental transformation. Mild oxidizing agents are typically employed to avoid over-oxidation to the carboxylic acid. A common and effective method is the use of manganese dioxide (MnO₂).

Table 1: Oxidation of this compound

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
MnO₂Dichloromethane (DCM)2512~90
Dess-Martin PeriodinaneDichloromethane (DCM)252>95

Protocol 2.1.1: Oxidation using Manganese Dioxide (MnO₂)

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (10.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite®.

  • Wash the filter cake with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 3-Bromo-6-methoxy-2-pyridinecarboxaldehyde.

Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Material in DCM B Add MnO₂ A->B C Stir at 25°C for 12h B->C D Filter through Celite® C->D E Concentrate Filtrate D->E F Purify by Column Chromatography E->F Product Product F->Product Aldehyde Product

Caption: Workflow for the oxidation of this compound.

Etherification

The synthesis of ethers from the title compound can be achieved via a Williamson ether synthesis. This involves deprotonation of the alcohol with a base to form an alkoxide, followed by reaction with an alkyl halide.

Table 2: Etherification of this compound

BaseAlkylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium Hydride (NaH)Methyl IodideTetrahydrofuran (THF)0 to 252>95
Sodium Hydride (NaH)Benzyl BromideTetrahydrofuran (THF)0 to 254~90

Protocol 2.2.1: O-Methylation using Sodium Hydride and Methyl Iodide

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of Sodium Hydride (1.2 eq) in anhydrous THF at 0°C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add Methyl Iodide (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Esterification

Esterification can be readily achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate coupling conditions.

Table 3: Esterification of this compound

ReagentCoupling Agent/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Acetyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to 251>95
Benzoic AcidEDC/DMAPDichloromethane (DCM)256~90

Protocol 2.3.1: Acylation using Acetyl Chloride

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and Triethylamine (1.5 eq) in DCM at 0°C, add Acetyl Chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Halogenation

The conversion of the hydroxymethyl group to a halomethyl group is a key step for further nucleophilic substitution reactions. Thionyl chloride or phosphorus tribromide can be used for this transformation.

Table 4: Halogenation of this compound

Halogenating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Thionyl Chloride (SOCl₂)Dichloromethane (DCM)0 to 252~85
Phosphorus Tribromide (PBr₃)Dichloromethane (DCM)0 to 253~80

Protocol 2.4.1: Chlorination using Thionyl Chloride

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCM at 0°C, add Thionyl Chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a stirred solution of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(chloromethyl)-3-bromo-6-methoxypyridine.

Synthesis of 2-(Azidomethyl)-3-bromo-6-methoxypyridine

The azido functional group can be introduced by nucleophilic substitution of a corresponding halomethyl derivative. This two-step sequence involves initial halogenation of the alcohol followed by reaction with sodium azide.

Table 5: Synthesis of 2-(Azidomethyl)-3-bromo-6-methoxypyridine

SubstrateAzide SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
2-(Bromomethyl)-3-bromo-6-methoxypyridineSodium Azide (NaN₃)Dimethylformamide (DMF)254>90

Protocol 2.5.1: Azidation of 2-(Bromomethyl)-3-bromo-6-methoxypyridine

Materials:

  • 2-(Bromomethyl)-3-bromo-6-methoxypyridine

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-(Bromomethyl)-3-bromo-6-methoxypyridine (1.0 eq) in DMF, add Sodium Azide (1.5 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(azidomethyl)-3-bromo-6-methoxypyridine.

Azidation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-(Bromomethyl)-3-bromo-6-methoxypyridine A Dissolve Bromide in DMF Start->A B Add Sodium Azide A->B C Stir at 25°C for 4h B->C D Pour into Water C->D E Extract with EtOAc D->E F Purify by Column Chromatography E->F Product Product F->Product Azide Product

Caption: Workflow for the synthesis of 2-(azidomethyl)-3-bromo-6-methoxypyridine.

Safety Precautions

  • All experiments should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Thionyl chloride and phosphorus tribromide are corrosive and toxic. Handle with caution.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and heavy metals.

These protocols and application notes provide a comprehensive guide for the functionalization of the hydroxymethyl group in this compound, enabling the synthesis of a wide range of derivatives for applications in research and development.

Application Notes and Protocols for the Use of (3-Bromo-6-methoxypyridin-2-yl)methanol in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (3-Bromo-6-methoxypyridin-2-yl)methanol as a versatile building block in the synthesis of complex heterocyclic compounds. This substituted pyridine derivative, featuring bromine, methoxy, and hydroxymethyl functionalities, serves as a key intermediate for the construction of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. Its functional groups offer multiple reaction sites for diversification, particularly through palladium-catalyzed cross-coupling reactions.[1]

Overview of Synthetic Applications

This compound is a valuable starting material for generating a diverse array of substituted pyridines. The bromine atom at the 3-position is particularly amenable to participating in various palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-nitrogen bonds. These reactions are crucial for the synthesis of potential drug candidates, including enzyme inhibitors and receptor modulators.[1]

The primary applications of this building block involve:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures by coupling with boronic acids or their esters.

  • Sonogashira Coupling: For the introduction of alkyne moieties, leading to the synthesis of acetylenic pyridines.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the synthesis of various aminopyridine derivatives.

These reactions allow for the regioselective functionalization of the pyridine core, providing a powerful tool for library synthesis and lead optimization in drug discovery programs.

Key Reactions and Quantitative Data

The following tables summarize representative reaction conditions for the application of this compound in key cross-coupling reactions. The data presented are based on established methodologies for similar bromopyridine substrates and serve as a starting point for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃1,4-Dioxane901680-90
3Thiophen-2-ylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)SPhos (3)K₃PO₄Toluene110875-85
4Pyridin-3-ylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄1,4-Dioxane1002460-75

Table 2: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60680-90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene70885-95
31-HeptynePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃1,4-Dioxane801275-85
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)K₂CO₃DMF501070-80

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1102475-85
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃Toluene1001680-90
4PiperidinePd(OAc)₂ (2)DavePhos (4)LiHMDSTHF801270-80

Experimental Protocols

The following are detailed, representative protocols for the three major cross-coupling reactions involving this compound. These protocols are based on standard procedures for similar substrates and may require optimization for specific starting materials.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Water (if using a biphasic system)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent (and water if applicable, typically in a 4:1 to 10:1 organic solvent to water ratio).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) cocatalyst (e.g., CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N, Diisopropylamine) (2.0-5.0 equiv)

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) cocatalyst.

  • Add the anhydrous solvent and the amine base via syringe.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the organic solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2-2.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a flame-dried Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine coupling partner via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the synthetic pathways and a general workflow for the utilization of this compound.

G cluster_start Starting Material start This compound suzuki Suzuki-Miyaura Coupling + R-B(OH)₂ start->suzuki Pd cat., Base sonogashira Sonogashira Coupling + R-C≡CH start->sonogashira Pd cat., Cu(I), Base buchwald Buchwald-Hartwig Amination + R₂NH start->buchwald Pd cat., Ligand, Base product_suzuki Aryl-Substituted Pyridine suzuki->product_suzuki product_sonogashira Alkynyl-Substituted Pyridine sonogashira->product_sonogashira product_buchwald Amino-Substituted Pyridine buchwald->product_buchwald

Caption: Synthetic pathways from this compound.

G cluster_workflow General Experimental Workflow start 1. Reaction Setup (Reagents, Solvent, Catalyst) reaction 2. Reaction (Heating, Stirring) start->reaction monitoring 3. Monitoring (TLC, LC-MS) reaction->monitoring workup 4. Workup (Quenching, Extraction) monitoring->workup Completion purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (NMR, MS) purification->analysis

Caption: A typical workflow for synthesis and purification.

G cluster_synthesis Drug Discovery Pipeline building_block This compound (Versatile Building Block) synthesis Combinatorial Synthesis (e.g., Cross-Coupling) building_block->synthesis library Diverse Compound Library (Substituted Pyridines) synthesis->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt

Caption: Role in a drug discovery workflow.

References

Experimental procedure for N-alkylation of (3-Bromo-6-methoxypyridin-2-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Experimental Procedure for N-alkylation of (3-Bromo-6-methoxypyridin-2-yl)methanol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of pyridine derivatives is a fundamental transformation in organic synthesis, crucial for the development of novel pharmaceutical agents and functional materials. The introduction of an alkyl group onto the pyridine nitrogen can significantly modulate the molecule's biological activity, solubility, and pharmacokinetic properties. This document provides a detailed experimental protocol for the N-alkylation of this compound derivatives. The procedure is based on established methods for the N-alkylation of substituted 2-alkoxypyridines, where the nitrogen atom acts as a nucleophile to attack an alkyl halide, leading to the formation of a pyridinium salt.[1][2] The regioselectivity of this reaction is a critical consideration, as competition between N- and O-alkylation can occur, particularly with 2-hydroxypyridine tautomers.[3] However, starting with a 2-alkoxy substituted pyridine, such as the title compound, generally favors the desired N-alkylation.

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic carbon of an alkyl halide. This forms a quaternary pyridinium salt as the final product. The reaction is typically facilitated by a polar aprotic solvent which helps to stabilize the transition state. While not always necessary for 2-alkoxypyridines, the addition of a non-nucleophilic base can be employed to scavenge any protons generated from potential side reactions, though in this direct alkylation, it is often omitted.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound with various alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or sealed tube

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to achieve a concentration of 0.2 M.

  • Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C. For highly reactive alkylating agents like benzyl bromide or methyl iodide, the reaction may proceed at or slightly above room temperature. For less reactive alkyl halides, higher temperatures (up to 120°C in a sealed tube) and longer reaction times may be necessary.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).[4]

  • Washing: Combine the organic layers and wash with brine to remove any remaining DMF and water-soluble impurities.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation

The following table summarizes the representative yields for the N-alkylation of this compound with various alkylating agents under the optimized conditions described above.

EntryAlkylating Agent (R-X)Reaction Temperature (°C)Reaction Time (h)Yield (%)
1Methyl Iodide401292
2Ethyl Bromide601885
3Benzyl BromideRoom Temperature895
4Propyl Iodide802478

Note: The data presented in this table are representative and may vary based on the specific experimental conditions and the purity of the reagents.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the N-alkylation of this compound derivatives.

experimental_workflow A 1. Reaction Setup - Add this compound to flask B 2. Reagent Addition - Add anhydrous DMF - Add alkyl halide A->B C 3. Reaction - Heat under inert atmosphere - Monitor by TLC B->C D 4. Work-up - Quench with water - Extract with Ethyl Acetate C->D E 5. Purification - Dry with Na2SO4 - Concentrate - Column Chromatography D->E F Pure N-alkylated Product E->F

Caption: General workflow for the N-alkylation of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides are often toxic and volatile; handle with care.

  • DMF is a skin irritant and should be handled with caution.

  • Exercise caution when heating flammable organic solvents.

References

Application Note: A Scalable and Efficient Synthesis of (3-Bromo-6-methoxypyridin-2-yl)methanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Bromo-6-methoxypyridin-2-yl)methanol is a pivotal building block in the synthesis of complex heterocyclic molecules for drug discovery and development.[1] Its utility is particularly pronounced in the generation of kinase inhibitors and other biologically active compounds, where the bromine and hydroxymethyl functionalities serve as key handles for further chemical modification.[1] The strategic placement of the bromo, methoxy, and hydroxymethyl groups on the pyridine ring offers a versatile scaffold for structure-activity relationship (SAR) studies in medicinal chemistry.[2][3] This application note details a robust and scalable protocol for the synthesis of this compound via the reduction of its corresponding carboxylic acid.

The presented method utilizes a borane-tetrahydrofuran complex (BH₃·THF) for the selective reduction of 3-bromo-6-methoxypyridine-2-carboxylic acid. This approach is advantageous for large-scale synthesis due to the commercial availability of the starting material, the generally high yields and chemoselectivity of the reduction, and the straightforward work-up procedure.[4][5]

Synthesis Overview

The synthetic strategy centers on the reduction of the commercially available 3-bromo-6-methoxypyridine-2-carboxylic acid. While potent reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation, borane complexes often provide a safer and more selective alternative, especially on a larger scale.[6][7][8] Catalytic hydrogenation is another viable option for industrial-scale production.[9][10]

This protocol focuses on the use of borane-THF, which is known to efficiently reduce carboxylic acids to primary alcohols.[4][5] The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently reduced to the desired alcohol.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on the provided protocol.

ParameterValue
Starting Material3-Bromo-6-methoxypyridine-2-carboxylic acid
Reducing AgentBorane-tetrahydrofuran complex (1 M in THF)
Stoichiometry (Reducing Agent)2.5 equivalents
SolventTetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Expected Yield 85-95%
Purity (by HPLC) >98%
Final Product AppearanceOff-white to yellow solid[1]

Experimental Protocols

Materials and Equipment:

  • 3-Bromo-6-methoxypyridine-2-carboxylic acid (1.0 eq)

  • Borane-tetrahydrofuran complex (1 M solution in THF, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • HPLC for purity analysis

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 3-bromo-6-methoxypyridine-2-carboxylic acid (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of carboxylic acid).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the borane-THF complex (1 M solution in THF, 2.5 eq) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly add methanol dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed. Continue adding methanol until the gas evolution ceases.

  • Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution to the mixture and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as an off-white to yellow solid.[1]

Visualizations

G Workflow for the Synthesis of this compound start Start: 3-Bromo-6-methoxypyridine-2-carboxylic Acid in Anhydrous THF reduction Reduction with Borane-THF Complex (0°C to RT, 12-16h) start->reduction quench Quenching with Methanol (0°C) reduction->quench workup Aqueous Work-up (NaHCO3) quench->workup extraction Extraction with Ethyl Acetate workup->extraction purification Drying, Concentration, and Purification extraction->purification product Final Product: this compound purification->product G Role in a Generic Kinase Inhibitor Signaling Pathway cluster_synthesis Drug Synthesis cluster_pathway Cellular Signaling building_block This compound synthesis_steps Multi-step Synthesis building_block->synthesis_steps kinase_inhibitor Kinase Inhibitor Drug Candidate synthesis_steps->kinase_inhibitor kinase Target Kinase kinase_inhibitor->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation phosphorylated_substrate Phosphorylated Substrate cellular_response Cellular Response (e.g., Proliferation) phosphorylated_substrate->cellular_response

References

Application of (3-Bromo-6-methoxypyridin-2-yl)methanol in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

(3-Bromo-6-methoxypyridin-2-yl)methanol is a functionalized pyridine derivative that holds significant promise as a versatile building block in materials science. While direct applications of this specific compound are not yet extensively documented in peer-reviewed literature, its structural motifs—a pyridine core, a reactive bromine atom, and a nucleophilic methanol group—are present in numerous advanced materials. This document outlines potential applications, detailed experimental protocols, and performance data of related compounds, focusing on the development of materials for Organic Light-Emitting Diodes (OLEDs). The protocols provided are based on established synthetic and fabrication methodologies for analogous pyridine-based materials.

Introduction

Pyridine-containing compounds are a cornerstone in the development of functional organic materials due to their unique electronic properties. The electron-deficient nature of the pyridine ring makes its derivatives excellent candidates for electron-transporting materials (ETMs) and host materials in OLEDs.[1] The presence of a bromine atom on the pyridine ring of this compound offers a reactive handle for facile carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2] This enables the synthesis of complex, conjugated molecules with tailored optoelectronic properties. The methoxy and methanol substituents can influence solubility, film morphology, and energy levels of the final material.

Potential Application: Synthesis of a Bipolar Host Material for Phosphorescent OLEDs (PhOLEDs)

This compound can serve as a key intermediate in the synthesis of a bipolar host material for PhOLEDs. Bipolar host materials possess both electron- and hole-transporting moieties, which allows for a more balanced charge injection and transport within the emissive layer, leading to higher device efficiencies.

In a proposed synthetic scheme, the bromo-group of this compound can be utilized in a Suzuki coupling reaction to introduce a hole-transporting unit, such as a carbazole or triphenylamine derivative. The methanol group can be further functionalized or left as is to enhance solubility. The pyridine core will serve as the electron-transporting moiety.

Performance of Related Pyridine-Based OLED Materials

To provide a context for the potential performance of materials derived from this compound, the following table summarizes the performance of various pyridine derivatives in OLEDs as reported in the literature.

Compound ClassRole in OLEDMax. External Quantum Efficiency (EQE)Luminance (cd/m²)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)
Pyrene-Benzimidazole DerivativesBlue Emitter4.3%290(0.148, 0.130)
Pyrene-Pyridine DerivativesHole-Transporting Material9.0% (in a yellow OLED)17,300Not Applicable
Terpyridine DerivativesHost for Red Phosphorescent Emitter20.9%Not ReportedNot Applicable
Terpyridine DerivativesBlue Fluorescent Emitter4.9%Not ReportedNot Reported

This table presents data for related classes of materials to illustrate the potential of pyridine-containing compounds in OLEDs.

Experimental Protocols

Synthesis of a Hypothetical Bipolar Host Material: 9-(6-methoxy-2-(methoxymethyl)pyridin-3-yl)-9H-carbazole

This protocol describes a hypothetical two-step synthesis of a bipolar host material starting from this compound.

Step 1: O-methylation of this compound

  • Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I, 1.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-6-methoxy-2-(methoxymethyl)pyridine.

Step 2: Suzuki Coupling of 3-bromo-6-methoxy-2-(methoxymethyl)pyridine with 9H-carbazole

  • To a reaction vessel, add 3-bromo-6-methoxy-2-(methoxymethyl)pyridine (1.0 eq.), 9H-carbazole (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq.).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.), and a solvent, such as a mixture of toluene and water.

  • Degas the mixture by bubbling with nitrogen or argon for 20 minutes.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 24 hours.

  • Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purify the final product by column chromatography followed by recrystallization or sublimation to obtain pure 9-(6-methoxy-2-(methoxymethyl)pyridin-3-yl)-9H-carbazole.

Fabrication of a Multilayer OLED Device

This protocol outlines the general steps for fabricating a phosphorescent OLED using the synthesized host material.

  • Substrate Cleaning: Sequentially clean indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit a 40 nm thick layer of a hole-injection material (e.g., HAT-CN).

    • Deposit a 30 nm thick layer of a hole-transporting material (e.g., TAPC).

    • Co-evaporate the synthesized host material, 9-(6-methoxy-2-(methoxymethyl)pyridin-3-yl)-9H-carbazole, with a phosphorescent dopant (e.g., Ir(ppy)₃, 6-10 wt%) to form a 30 nm thick emissive layer.

    • Deposit a 40 nm thick layer of an electron-transporting material (e.g., TPBi).

    • Deposit a 1 nm thick layer of lithium fluoride (LiF) as an electron-injection layer.

    • Deposit a 100 nm thick layer of aluminum (Al) as the cathode.

  • Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

Device Characterization
  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

  • Measure the electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.

  • Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the J-V-L data and EL spectra.

Visualizations

Synthetic Pathway

G A This compound B 3-bromo-6-methoxy-2-(methoxymethyl)pyridine A->B  NaH, CH3I  THF, 0°C to rt C 9-(6-methoxy-2-(methoxymethyl)pyridin-3-yl)-9H-carbazole (Bipolar Host Material) B->C  9H-carbazole, Pd(OAc)2  SPhos, K2CO3, Toluene/H2O, reflux

Caption: Synthetic route to a hypothetical bipolar host material.

OLED Fabrication Workflow

G cluster_0 Device Fabrication cluster_1 Device Characterization sub_cleaning ITO Substrate Cleaning thermal_evap Thermal Evaporation of Organic Layers & Metal Cathode sub_cleaning->thermal_evap encapsulation Device Encapsulation thermal_evap->encapsulation jvl_measurement J-V-L Measurement encapsulation->jvl_measurement  Testing efficiency_calc Efficiency Calculation jvl_measurement->efficiency_calc el_spectra EL Spectra & CIE Coordinates el_spectra->efficiency_calc

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from (3-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of a diverse range of substituted pyridines, utilizing (3-Bromo-6-methoxypyridin-2-yl)methanol as a versatile starting material. The methodologies outlined herein leverage robust and widely applicable palladium-catalyzed cross-coupling reactions and subsequent functional group transformations, which are pivotal in modern medicinal chemistry and drug discovery. The protocols are designed to be a starting point for further optimization depending on the specific target molecule.

Overview of Synthetic Strategies

This compound is a valuable building block possessing two key functional handles for diversification: a bromo substituent at the 3-position, amenable to various cross-coupling reactions, and a hydroxymethyl group at the 2-position, which can be further manipulated. The primary synthetic pathways detailed in these notes involve:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo group can be efficiently substituted using Suzuki-Miyaura and Sonogashira coupling reactions to introduce aryl, heteroaryl, or alkynyl moieties.

  • Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde, providing a reactive site for further derivatization, such as the formation of imines (Schiff bases).

A generalized workflow for the synthesis of substituted pyridines from this compound is depicted below.

G cluster_coupling C-C Cross-Coupling Reactions cluster_oxidation Functional Group Transformation start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base oxidation Oxidation to Aldehyde start->oxidation Oxidizing Agent product1 3-Aryl/Heteroaryl-6-methoxy- pyridin-2-yl)methanol suzuki->product1 product2 (3-Alkynyl-6-methoxypyridin-2-yl)methanol sonogashira->product2 product3 3-Bromo-6-methoxypyridine- 2-carboxaldehyde oxidation->product3 product4 Further Derivatization (e.g., Schiff Bases) product3->product4 Primary Amine

Caption: General synthetic workflow.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[1] The following sections provide protocols for the Suzuki-Miyaura and Sonogashira reactions on this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the synthesis of biaryl and hetero-biaryl compounds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[2][3]

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Bromopyridines

EntryBromopyridine SubstrateArylboronic AcidPd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9012~85
22-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O10016~90
33-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂ (2)Na₂CO₃H₂O100195

*Yields are based on similar substrates and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B R-Pd(II)Ln(X) A->B Oxidative Addition (R-X) C R-Pd(II)Ln(R') B->C Transmetalation (Base) C->A Reductive Elimination (R-R') D R-B(OH)2 D->C

Caption: Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5]

Data Presentation: Representative Conditions and Yields for Sonogashira Coupling of Bromopyridines

EntryBromopyridine SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-4-bromopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF806~92*
26-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1625
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396

*Yields are based on similar substrates and may vary for this compound.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Add the solvent and the base (if a liquid amine, it can serve as both base and solvent).

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.[4]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Oxidation of the Hydroxymethyl Group

The 2-hydroxymethyl group can be oxidized to a 2-carboxaldehyde, a versatile intermediate for further synthetic modifications.[6][7] Pyridine aldehydes are typically prepared by the oxidation of hydroxymethylpyridines.[6]

Data Presentation: Representative Oxidizing Agents for 2-(Hydroxymethyl)pyridine

EntryOxidizing AgentSolventTemp (°C)Notes
1Manganese dioxide (MnO₂)DichloromethaneRTCommon for allylic/benzylic alcohols.
2Dess-Martin periodinane (DMP)DichloromethaneRTMild conditions, good for sensitive substrates.
3Swern oxidation (Oxalyl chloride, DMSO, Et₃N)Dichloromethane-78 to RTHigh yields, requires low temperatures.
4TEMPO/NaOClDichloromethane/Water0 to RTCatalytic, uses bleach as the terminal oxidant.

Experimental Protocol: Oxidation to 3-Bromo-6-methoxypyridine-2-carboxaldehyde

Materials:

  • This compound (1.0 equiv)

  • Manganese dioxide (MnO₂, activated, 5-10 equiv)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound and anhydrous DCM.

  • Add activated manganese dioxide in portions with stirring.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

  • Wash the Celite pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • The aldehyde can be used in the next step without further purification or can be purified by column chromatography if necessary.

G start This compound product 3-Bromo-6-methoxypyridine- 2-carboxaldehyde start->product Oxidation reagent Oxidizing Agent (e.g., MnO2) reagent->product byproduct Reduced Oxidant

Caption: Oxidation of the hydroxymethyl group.

Further Derivatization: Schiff Base Formation

The resulting 2-carboxaldehyde is a valuable intermediate for the synthesis of various derivatives. For example, it can readily react with primary amines to form Schiff bases (imines), which are important ligands in coordination chemistry and intermediates in organic synthesis.[6]

Experimental Protocol: Synthesis of a Schiff Base Derivative

Materials:

  • 3-Bromo-6-methoxypyridine-2-carboxaldehyde (1.0 equiv)

  • Primary amine (e.g., aniline, 1.0 equiv)

  • Solvent (e.g., ethanol or methanol)

  • Optional: Catalytic amount of acetic acid

Procedure:

  • Dissolve 3-Bromo-6-methoxypyridine-2-carboxaldehyde in the chosen solvent in a round-bottom flask.

  • Add the primary amine to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The formation of the imine product can often be observed by a color change or the precipitation of the product.

  • Monitor the reaction by TLC.

  • Upon completion, the product may be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

These protocols provide a foundation for the synthesis of a wide array of substituted pyridines from this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of (3-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges in the Suzuki-Miyaura coupling of (3-Bromo-6-methoxypyridin-2-yl)methanol.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Q1: My reaction yield is low or I'm observing no product formation. What are the likely causes and how can I fix this?

Answer: Low or no yield in the Suzuki coupling of this substrate often points to issues within the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. The electronic nature of the pyridine ring and the presence of multiple functional groups can present unique challenges.

Potential Causes & Solutions:

  • Inefficient Oxidative Addition: The C-Br bond on the electron-rich methoxypyridine ring may be less reactive towards oxidative addition compared to electron-poor systems.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and facilitate the oxidative addition step.[2][3] Consider ligands like SPhos, XPhos, or other Buchwald-type ligands.[1]

  • Slow Transmetalation: The transfer of the organic group from the boronic acid/ester to the palladium complex can be a rate-limiting step, especially with electron-deficient heteroaryl boron derivatives.[4]

    • Solution 1 (Base Selection): The choice of base is critical for activating the boronic acid.[5] Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6][7]

    • Solution 2 (Boron Reagent): If using a boronic acid, consider switching to a more reactive boronic ester derivative, such as a pinacol ester or an MIDA boronate, which can sometimes improve transmetalation efficiency.[6]

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen and can decompose, forming inactive palladium black.[8] The nitrogen atom in the pyridine substrate can also coordinate to the palladium center, potentially inhibiting catalysis.

    • Solution: Ensure all solvents and reagents are thoroughly degassed before use.[6] Maintain a strict inert atmosphere (nitrogen or argon) throughout the entire reaction setup and duration.

  • Inappropriate Solvent System: Solvent choice affects reagent solubility and can influence the stability and activity of the catalytic species.[9][10]

    • Solution: A mixture of an organic solvent and water is often optimal. Common systems include 1,4-dioxane/water, THF/water, or toluene/water.[11][12] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[3][13]

Q2: I'm observing significant formation of side products. What are they and how can I minimize them?

Answer: Common side reactions in Suzuki couplings involving pyridyl halides include protodeborylation and homocoupling.

  • Protodeborylation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), leading to the formation of an arene byproduct instead of the desired coupled product. Pyridylboronic acids are particularly susceptible to this, especially at higher temperatures.[4][6]

    • Solution: Use milder reaction conditions, such as lower temperatures and shorter reaction times where possible.[6] Employing anhydrous solvents can also minimize this side reaction, though this must be balanced with the need for water to activate the base.[6] Using milder bases like potassium fluoride (KF) can also reduce the rate of protodeborylation.[6][14]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a biaryl impurity. It is often exacerbated by the presence of oxygen.[6]

    • Solution: Thoroughly degas all reagents and maintain a strict inert atmosphere to minimize oxygen content.[6] The use of bulky phosphine ligands can also help suppress homocoupling by sterically hindering the unwanted reaction pathway.[6]

  • Dehalogenation: The starting this compound can be reduced, replacing the bromine with a hydrogen atom.

    • Solution: Carefully screen and optimize reaction parameters, including the base, solvent, and temperature, to find conditions that favor the cross-coupling pathway over dehalogenation.[6]

Parameter Optimization Tables

The following tables summarize recommended starting points for optimizing your reaction, based on literature for structurally similar pyridyl halides.

Table 1: Recommended Catalyst & Ligand Combinations

Palladium Source (mol%)Ligand (mol%)Suitability for Pyridyl HalidesNotes
Pd(OAc)₂ (1-3)SPhos (2-6)High to ExcellentA robust system for challenging substrates; the bulky, electron-rich ligand stabilizes the catalyst.[15]
Pd₂(dba)₃ (1-3)XPhos (2-6)High to ExcellentAnother excellent Buchwald ligand for electron-rich and sterically hindered substrates.
Pd(dppf)Cl₂ (2-5)-Moderate to HighA common and effective pre-catalyst, though may require higher temperatures.[11]
Pd(PPh₃)₄ (3-5)-Low to ModerateOften less effective for electron-rich pyridyl bromides and prone to deactivation.[15]

Table 2: Recommended Base & Solvent Combinations

Base (Equivalents)Solvent SystemSuitabilityNotes
K₃PO₄ (2-3)Dioxane / H₂O (4:1)High to ExcellentA strong, effective base, particularly for less reactive substrates.[6][15]
Cs₂CO₃ (2-3)THF / H₂O (4:1)High to ExcellentOften provides superior yields but is a more expensive option.[15]
K₂CO₃ (2-3)Toluene / H₂O (2:1)Moderate to HighA common and cost-effective choice, but may be less effective than K₃PO₄.[11][15]
KF (2-3)DioxaneModerateCan minimize base-labile side reactions and protodeborylation, but may lead to slower reaction rates.[5][14]

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting a low-yield Suzuki coupling reaction.

G start Problem: Low Yield cause1 Cause: Catalyst Deactivation start->cause1 cause2 Cause: Inefficient Oxidative Addition start->cause2 cause3 Cause: Slow Transmetalation start->cause3 cause4 Cause: Side Reactions (e.g., Protodeborylation) start->cause4 sol1 Solution: - Degas Solvents Rigorously - Maintain Inert Atmosphere (N₂/Ar) cause1->sol1 sol2 Solution: - Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) cause2->sol2 sol3 Solution: - Use Stronger Base (K₃PO₄, Cs₂CO₃) - Switch to Boronic Ester cause3->sol3 sol4 Solution: - Lower Reaction Temperature - Use Milder Base (KF) cause4->sol4

Caption: A troubleshooting decision tree for low-yield Suzuki reactions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to diagnosing issues. The base is crucial for the formation of the boronate complex, which facilitates the key transmetalation step.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate pd0->ox_add trans Transmetalation Intermediate ox_add->trans Transmetalation red_elim Reductive Elimination Intermediate trans->red_elim red_elim->pd0 Reductive Elimination product Ar-R' (Coupled Product) red_elim->product aryl_halide Ar-X ((3-Bromo-6-methoxy pyridin-2-yl)methanol) aryl_halide->ox_add Oxidative Addition boronic_acid R'-B(OR)₂ (Boronic Acid/Ester) boronate [R'-B(OR)₂(Base)]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K₃PO₄) base->boronate boronate->trans

Caption: The key steps of the palladium-catalyzed Suzuki coupling cycle.

Generalized Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of this compound. Note: All parameters should be optimized for your specific boronic acid/ester coupling partner.

  • Reagent Preparation:

    • Degas all solvents (e.g., 1,4-dioxane, water) by sparging with nitrogen or argon for at least 30 minutes or by using the freeze-pump-thaw method.[6]

    • Ensure the base (e.g., K₃PO₄) is finely powdered and dry.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2–1.5 eq.), and the base (2.0–3.0 eq.).

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

    • Seal the flask, and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Frequently Asked Questions (FAQs)

Q1: Is the hydroxymethyl group on my substrate problematic? A1: Generally, the Suzuki-Miyaura coupling is tolerant of alcohol functional groups.[16] It is usually not necessary to protect the -CH₂OH group. However, if you are using a very strong base or high temperatures for an extended period, you could see some side reactions. If you suspect interference, protection as a silyl ether (e.g., TBS) is a possible strategy.

Q2: Should I use a boronic acid or a boronic ester? A2: While boronic acids are common, boronic esters (especially pinacol esters) offer several advantages. They are often more stable, easier to handle, and less prone to protodeborylation, which can be a significant issue with heteroaromatic substrates.[17] If you are experiencing issues with a boronic acid, switching to its corresponding pinacol ester is a highly recommended troubleshooting step.

Q3: Can I run this reaction open to the air? A3: This is strongly discouraged. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which will deactivate it and lead to low or no product yield.[8] Additionally, oxygen can promote the unwanted homocoupling of your boronic acid.[6] A properly maintained inert atmosphere is critical for success and reproducibility.

Q4: My reaction turns black immediately. What does this mean? A4: The formation of a black precipitate is typically indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[8] This suggests your catalyst is decomposing. This can be caused by oxygen contamination, excessively high temperatures, or an inappropriate ligand that fails to stabilize the Pd(0) species. Re-evaluate your degassing procedure and consider using a more robust, bulky phosphine ligand.[18]

References

Technical Support Center: Synthesis of (3-Bromo-6-methoxypyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-bromo-6-methoxypyridin-2-yl)methanol and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound and its derivatives.

Problem 1: Low or No Yield of the Desired Product

Q: I am getting a low yield or no desired product in my reaction. What are the possible causes and how can I troubleshoot this?

A: Low or no yield can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Grignard Reagent Activity: If you are using a Grignard-based synthesis, ensure the Grignard reagent is freshly prepared or properly stored. Its activity can diminish over time. Consider titrating the Grignard reagent before use to determine its exact concentration.

    • Starting Material Purity: Impurities in the starting material, such as 3-bromo-6-methoxypyridine-2-carbaldehyde or its corresponding carboxylic acid ester, can interfere with the reaction. Verify the purity of your starting materials by techniques like NMR or GC-MS.

    • Solvent and Reagent Anhydrousness: Grignard and other organometallic reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Reaction Conditions:

    • Temperature Control: The formation of the Grignard reagent is exothermic.[1] Maintaining a low temperature during its formation and subsequent reaction is crucial to prevent side reactions like Wurtz coupling.[1][2] For the reduction of an ester with a hydride reagent, the reaction temperature needs to be carefully controlled to avoid over-reduction.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Mixing: Inefficient stirring can lead to localized high concentrations of reagents, promoting side reactions.[1] Ensure vigorous and efficient stirring throughout the reaction.

Problem 2: Formation of Significant Amounts of Byproducts

Q: I am observing significant byproduct formation in my reaction. How can I identify and minimize these side reactions?

A: The formation of byproducts is a common challenge. Here are some of the most likely side reactions and strategies to mitigate them:

  • Dimerization (Wurtz Coupling): The Grignard reagent can react with the starting halide to form a dimer (e.g., 2,2'-bis(3-bromo-6-methoxypyridin-yl)).[1][2]

    • Troubleshooting:

      • Slowly add the halide to the magnesium turnings during Grignard formation.

      • Use a higher dilution of the halide.

      • Maintain a low reaction temperature.[2]

  • Over-reduction: If you are synthesizing the target alcohol by reducing a carboxylic acid ester, over-reduction to the corresponding methyl group (3-bromo-2-methyl-6-methoxypyridine) can occur, especially with strong reducing agents like lithium aluminum hydride (LiAlH4).[3][4]

    • Troubleshooting:

      • Use a milder reducing agent like sodium borohydride (NaBH4), although it may be less effective for esters.[4]

      • Carefully control the stoichiometry of the reducing agent.

      • Perform the reaction at a lower temperature.

  • Oxidation of the Product: The desired this compound can be oxidized to the corresponding aldehyde (3-bromo-6-methoxypyridin-2-yl)carbaldehyde, especially during workup or purification if exposed to air and certain conditions.

    • Troubleshooting:

      • Work up the reaction under an inert atmosphere.

      • Avoid prolonged exposure to air and heat during purification.

      • Use mild purification techniques like column chromatography with de-gassed solvents.

  • Demethylation: The 6-methoxy group can potentially be cleaved under strongly acidic or certain nucleophilic conditions, leading to the formation of the corresponding pyridone. While less common under standard synthesis conditions, it's a possibility to consider if unexpected polar byproducts are observed.[5]

    • Troubleshooting:

      • Avoid strongly acidic workup conditions.

      • If using organolithium reagents, which are highly basic, carefully control the temperature and reaction time.

Quantitative Data on Side Product Formation (Hypothetical)

Side ReactionReagent/Condition Favoring FormationTypical % of Side Product (Unoptimized)Mitigation StrategyExpected % of Side Product (Optimized)
Dimerization (Wurtz Coupling)High concentration of halide, high temperature10-20%Slow addition, high dilution, low temperature<5%
Over-reduction (to methyl)Excess LiAlH4, high temperature5-15%Stoichiometric control, lower temperature<2%
Oxidation (to aldehyde)Air exposure during workup/purificationVariable (depends on handling)Inert atmosphere, mild purification<1%
DemethylationStrongly acidic conditions, prolonged reaction with strong base<5%Neutral or basic workup, controlled reaction time<1%

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare this compound?

A1: A common and effective method is the reduction of a suitable precursor like methyl 3-bromo-6-methoxypyridine-2-carboxylate. This can be achieved using a hydride reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate anhydrous solvent like tetrahydrofuran (THF) or ethanol. Another route involves the reaction of a Grignard reagent formed from 2,3-dibromo-6-methoxypyridine with a formylating agent like N,N-dimethylformamide (DMF), followed by reduction of the resulting aldehyde.

Q2: How can I purify the final product?

A2: Purification of this compound typically involves column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. It is important to handle the compound carefully to avoid oxidation.

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks could correspond to the side products mentioned in the troubleshooting guide. For example:

  • A singlet around 2.5 ppm could indicate the methyl group from an over-reduction product.

  • An aldehyde proton signal around 10 ppm would suggest the presence of the oxidized byproduct.

  • Signals corresponding to a symmetrical dimer could also be present.

It is recommended to use 2D NMR techniques and mass spectrometry to fully characterize any significant impurities.

Q4: Can I use an organolithium reagent instead of a Grignard reagent for the synthesis?

A4: Yes, an organolithium reagent can be used. This is typically generated via a lithium-halogen exchange reaction by treating 3-bromo-6-methoxypyridine with a strong base like n-butyllithium (n-BuLi) at low temperatures.[6] However, organolithium reagents are generally more reactive and basic than Grignard reagents, which can sometimes lead to a higher propensity for side reactions, including reactions with the methoxy group or the solvent.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ester Reduction

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl 3-bromo-6-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous THF.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: A solution of lithium aluminum hydride (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress is monitored by TLC.

  • Quenching: The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.

  • Workup: The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Start Methyl 3-bromo-6-methoxypyridine-2-carboxylate Reduction Reduction with LiAlH4 in THF Start->Reduction Quenching Quenching with H2O/NaOH Reduction->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield or Impure Product Reagent_Quality Poor Reagent Quality Start->Reagent_Quality Reaction_Conditions Suboptimal Reaction Conditions Start->Reaction_Conditions Side_Reactions Side Reactions Occurring Start->Side_Reactions Check_Reagents Verify Purity and Activity of Reagents Reagent_Quality->Check_Reagents Optimize_Conditions Adjust Temperature, Time, and Mixing Reaction_Conditions->Optimize_Conditions Identify_Byproducts Characterize Impurities (NMR, MS) Side_Reactions->Identify_Byproducts Minimize_Side_Reactions Implement Mitigation Strategies Identify_Byproducts->Minimize_Side_Reactions

Caption: A decision tree for troubleshooting common synthesis issues.

References

Purification of (3-Bromo-6-methoxypyridin-2-yl)methanol reaction products by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the purification of (3-Bromo-6-methoxypyridin-2-yl)methanol and related pyridine derivatives by column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the chromatographic purification of pyridine-containing compounds.

Question 1: Why is my purified compound showing significant peak tailing in the analysis?

Answer: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic residual silanol groups on the silica surface.[1] This can lead to non-ideal peak shapes. Other potential causes include column overload (injecting too much sample) or a mismatch between the sample solvent and the mobile phase.[1]

Solutions:

  • Use a Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-2%), to the mobile phase.[1][2][3] The TEA will preferentially interact with the acidic silanol sites, shielding them from your compound.[1]

  • Adjust Mobile Phase pH: Lowering the mobile phase pH can help by protonating the silanol groups, which minimizes their interaction with the basic analyte.[1]

  • Change the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or end-capped silica gel.[2][4]

Question 2: My compound seems to be decomposing on the column, leading to low recovery. What can I do?

Answer: Pyridine derivatives, especially those with sensitive functional groups, can be susceptible to degradation on the acidic surface of silica gel.[4][5][6] This can result in significant loss of material during purification.

Solutions:

  • Deactivate the Silica Gel: Before packing, you can neutralize the silica gel by preparing a slurry in your chosen eluent that contains a small percentage of triethylamine (0.5-2%).[4]

  • Use an Alternative Stationary Phase: Switching to a more inert stationary phase like neutral alumina or Florisil can prevent degradation.[4]

  • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the amount of time the compound spends in contact with the stationary phase.[4]

Question 3: I'm struggling to separate my target compound from a very similar impurity. How can I improve the resolution?

Answer: Co-elution of compounds with similar polarities is a common challenge in chromatography.[2][4]

Solutions:

  • Optimize the Mobile Phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point for pyridine derivatives is often a mixture of ethyl acetate and hexanes or dichloromethane.[4] The goal is to find a solvent ratio that gives your target compound an Rf value of approximately 0.3-0.4.[4]

  • Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution.[3] This can help separate compounds that are close together on a TLC plate.[4]

  • Avoid Column Overloading: Do not load too much crude material onto the column. A general guideline is to use a silica gel-to-crude material weight ratio of at least 30:1.[4]

Question 4: My compound is very polar and won't move from the baseline, even with 100% ethyl acetate. What should I do?

Answer: For highly polar compounds that exhibit strong retention on silica gel, a more polar eluent system is required.

Solutions:

  • Add Methanol: Try a solvent system containing methanol, such as 1-10% methanol in dichloromethane.

  • Use an Ammonia-Containing System: A stock solution of 10% ammonium hydroxide in methanol can be prepared. Using 1-10% of this stock solution in dichloromethane can be effective for eluting very polar basic compounds.[5]

Experimental Protocols

Protocol 1: Silica Gel Deactivation and Column Packing
  • Select Eluent: Based on TLC analysis, determine the optimal eluent system (e.g., Hexane/Ethyl Acetate mixture).

  • Prepare Slurry: In a beaker, create a slurry of silica gel in the chosen eluent system. For acid-sensitive compounds, add 0.5-2% triethylamine to the eluent.[4]

  • Pack the Column:

    • Insert a small plug of cotton or glass wool at the bottom of the column.[7]

    • Add a thin layer of sand.[7]

    • Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.[8]

    • Gently tap the column to ensure even packing.[8]

    • Allow the silica to settle, then add another layer of sand on top to prevent disturbance when adding more solvent.[9]

    • Never let the solvent level drop below the top of the silica gel.[8]

Protocol 2: Sample Loading and Elution
  • Sample Preparation (Dry Loading - Recommended):

    • Dissolve the crude this compound reaction product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Remove the solvent via rotary evaporation until a free-flowing powder remains.[3]

    • Carefully add this powder to the top of the packed column.[3]

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the top layer.[4]

    • Apply gentle air pressure to start the flow (flash chromatography).[7]

    • Begin collecting fractions in test tubes.

  • Fraction Analysis:

    • Monitor the progress of the separation by spotting collected fractions onto TLC plates.

    • Visualize the spots using a UV lamp.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[4]

Data Presentation

The table below summarizes typical starting conditions for the purification of pyridine derivatives. Optimization is usually required.

ParameterTypical Condition/ValueRationale/Reference
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for flash chromatography.
Neutral or Basic AluminaAlternative for acid-sensitive compounds.[2][4]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientCommon system for moderately polar compounds.[4][10]
Dichloromethane/Methanol GradientUsed for more polar compounds.[5]
Mobile Phase Additive 0.1 - 2% Triethylamine (TEA)Neutralizes acidic silica sites, preventing tailing and decomposition.[1][3][4]
Target Rf Value ~0.3 - 0.4Provides a good balance for effective separation on the column.[4]
Silica:Compound Ratio 30:1 to 100:1 (by weight)Ensures proper separation and avoids column overloading.[4]

Visualizations

Caption: Troubleshooting workflow for column chromatography purification.

Caption: Experimental workflow for column chromatography.

References

Technical Support Center: Optimization of Cross-Coupling Reactions for (3-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the palladium-catalyzed cross-coupling reactions of (3-Bromo-6-methoxypyridin-2-yl)methanol. The guidance is tailored for researchers, scientists, and professionals in drug development who are utilizing this versatile building block.

General Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues applicable across Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions involving substituted pyridines.

Q1: My cross-coupling reaction has a very low yield or did not work at all. What are the first steps to troubleshoot?

A: When facing low or no yield, a systematic approach is crucial. Start by verifying the integrity of your starting materials and reagents. Ensure that the this compound is pure and that the boronic acid/ester, olefin, or alkyne coupling partner is of good quality. Confirm that your solvent is anhydrous and that the reaction was performed under a strictly inert atmosphere (e.g., argon or nitrogen), as oxygen can deactivate the palladium catalyst.[1][2] Finally, re-evaluate your reaction parameters—catalyst, ligand, base, temperature, and concentration—as these are highly interdependent.[3]

Q2: How does the pyridine nitrogen in this compound affect the reaction?

A: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can sometimes inhibit or slow down the catalytic cycle.[1][4] The use of bulky, electron-rich ligands can often mitigate this issue by sterically shielding the metal center and promoting the desired catalytic steps.[2]

Q3: What is the role of the ligand and how do I choose the right one?

A: The ligand stabilizes the palladium catalyst and plays a critical role in its reactivity. Strong σ-donating, bulky ligands, such as trialkylphosphines or N-heterocyclic carbenes (NHCs), are often preferred for challenging substrates like substituted pyridines.[5][6] These ligands increase electron density at the metal center, which facilitates the rate-determining oxidative addition step and promotes the final reductive elimination step.[6] For many applications involving bromopyridines, bulky biarylphosphine ligands (e.g., SPhos, XPhos) have proven effective.[2]

Q4: I am observing significant side-product formation, such as homocoupling. How can this be minimized?

A: Homocoupling, the self-coupling of the coupling partners, is a common side reaction. In Suzuki reactions, it can be caused by the presence of oxygen, which is why thorough degassing of the solvent and reaction vessel is critical.[2] In Sonogashira couplings, copper-mediated alkyne homocoupling (Glaser coupling) can be a significant issue, especially at higher temperatures.[5] Running the reaction under copper-free conditions or using a lower reaction temperature can minimize this.[5][7]

Q5: Can the hydroxymethyl group (-CH₂OH) on my substrate interfere with the reaction?

A: While compounds with labile protons, such as alcohols, can sometimes be problematic in cross-coupling reactions, they are often tolerated without the need for a protecting group, especially in Suzuki, Heck, and Sonogashira couplings.[8] However, if you suspect interference (e.g., undesired side reactions or catalyst deactivation), you may consider protecting the alcohol as a silyl ether or another suitable protecting group.

Troubleshooting Workflow

Start Low/No Yield Check_Reagents Verify Reagent Quality (Substrate, Coupling Partner, Solvent, Base) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Setup Check Reaction Setup (Inert Atmosphere, Temperature) Setup_OK Setup OK? Check_Setup->Setup_OK Reagents_OK->Check_Setup Yes Replace_Reagents Replace/Purify Reagents Reagents_OK->Replace_Reagents No Optimize Systematically Optimize Reaction Parameters Setup_OK->Optimize Yes Improve_Setup Improve Degassing & Temperature Control Setup_OK->Improve_Setup No Catalyst Catalyst/Ligand System Optimize->Catalyst Base Base Selection Optimize->Base Solvent Solvent/Concentration Optimize->Solvent End Improved Yield Catalyst->End Base->End Solvent->End Replace_Reagents->Start Improve_Setup->Start cat_cycle Pd(0)L₂ oxidative_addition Oxidative Addition cat_cycle:f0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex:f0 transmetalation Transmetalation pd2_complex:f0->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->cat_cycle:f0 coupled_product Ar-Ar' Product reductive_elimination->coupled_product:f0 boronic_acid Ar'-B(OR)₂ boronic_acid:f0->transmetalation base Base base->transmetalation aryl_halide Ar-Br aryl_halide:f0->oxidative_addition pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2 Ar-Pd(II)L₂-Br ox_add->pd2 mig_ins Migratory Insertion pd2->mig_ins beta_hyd β-Hydride Elimination mig_ins->beta_hyd red_elim Reductive Elimination (Base) beta_hyd->red_elim product Substituted Olefin beta_hyd->product red_elim->pd0 olefin Olefin olefin->mig_ins aryl_halide Ar-Br aryl_halide->ox_add cluster_pd Pd Cycle cluster_cu Cu Cycle pd_cycle Pd Cycle cu_cycle Cu Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-Br pd0->pd2 Oxidative Addition product Ar-Alkyne pd2->pd0 Reductive Elimination cu_acetylide Cu(I)-Alkyne cu_acetylide->pd2 Transmetalation alkyne Terminal Alkyne + Base alkyne->cu_acetylide Deprotonation aryl_halide Ar-Br

References

Overcoming poor reactivity of (3-Bromo-6-methoxypyridin-2-yl)methanol in C-C bond formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor reactivity with (3-bromo-6-methoxypyridin-2-yl)methanol in palladium-catalyzed C-C bond formation reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.

Troubleshooting Guides

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

You are attempting to couple this compound with a boronic acid or ester and observe low or no formation of the desired product.

Potential Causes and Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The presence of the 2-hydroxymethyl group may also contribute to catalyst inhibition through chelation.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and promote the desired catalytic cycle.[1]

  • Poor Oxidative Addition: The electron-donating 6-methoxy group increases electron density on the pyridine ring, which can slow down the rate-limiting oxidative addition step.

    • Solution: Use a more reactive palladium precatalyst. Consider switching from Pd(OAc)₂ to a pre-formed catalyst like a Buchwald palladacycle precatalyst (e.g., SPhos Pd G3). Increasing the reaction temperature may also be beneficial.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable, particularly in the presence of aqueous bases, leading to its decomposition.

    • Solution: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as the base, which are often effective for challenging substrates.[1] Using a pinacol ester of the boronic acid can also increase stability.

  • Inappropriate Solvent System: Poor solubility of reagents can lead to a sluggish reaction.

    • Solution: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common. For base-sensitive substrates, anhydrous conditions with a soluble base might be necessary.

Issue 2: Unsuccessful Sonogashira Coupling

Your Sonogashira coupling between this compound and a terminal alkyne is failing or giving low yields.

Potential Causes and Solutions:

  • Catalyst System Inactivity: The dual palladium/copper catalyst system may not be optimal or may be deactivated.

    • Solution: Ensure both the palladium source (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) iodide (CuI) are fresh and of high purity. For less reactive aryl bromides, increasing the reaction temperature is often necessary.[2]

  • Homocoupling of the Alkyne (Glaser Coupling): The presence of oxygen can lead to the undesired homocoupling of the terminal alkyne.

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Inadequate Base: The amine base (e.g., triethylamine or diisopropylamine) may not be sufficiently strong or may be acting as a solvent where a co-solvent would be more effective.

    • Solution: Ensure the amine base is dry and freshly distilled. In some cases, using the amine as both the base and solvent can be effective.[3] For challenging substrates, a stronger base may be required, or a switch to copper-free conditions with a base like cesium carbonate could be explored.

Issue 3: Poor Yields in Heck Coupling

The Heck reaction of this compound with an alkene is not proceeding as expected.

Potential Causes and Solutions:

  • Suboptimal Catalyst and Ligand: The choice of palladium source and ligand is critical for the efficiency of the Heck reaction.

    • Solution: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst. For electron-rich heteroaryl bromides, the use of electron-rich and bulky phosphine ligands like P(o-tolyl)₃ can be beneficial. N-heterocyclic carbene (NHC) ligands have also shown high stability and activity in Heck couplings.

  • Incorrect Base Selection: The base is crucial for regenerating the active Pd(0) catalyst.

    • Solution: Triethylamine (Et₃N) is a common choice. However, for some systems, inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) may provide better results.

  • High Reaction Temperatures Leading to Decomposition: While Heck reactions often require elevated temperatures, excessive heat can cause catalyst decomposition and side reactions.

    • Solution: Optimize the reaction temperature. Start at a moderate temperature (e.g., 80-100 °C) and increase incrementally if the reaction is sluggish. Monitor for the formation of palladium black, which indicates catalyst decomposition.

Quantitative Data from Similar Systems

The following tables summarize reaction conditions from studies on structurally similar bromopyridines, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions for 3-Bromo-2-methylpyridine

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888

Data adapted from a technical guide for 3-bromo-2-methylpyridine.[4]

Table 2: Sonogashira Coupling Conditions for 2-Amino-3-bromopyridines

EntryTerminal AlkyneCatalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF1003up to 96
24-MethylphenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100394
31-HexynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385

Data adapted from a study on 2-amino-3-bromopyridines.[5][6]

Table 3: Heck Coupling Conditions for Bromopyridine Derivatives

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1202475-85
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2)Toluene13018~90
32-VinylpyridinePd(OAc)₂ (2)-K₂CO₃ (2)DMF601278

Conditions are generalized from various sources on Heck reactions of bromopyridines.[4][7]

Experimental Protocols

The following are generalized protocols that should be optimized for your specific coupling partners and reaction scale.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv). Add the terminal alkyne (1.1–1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat to the desired temperature (typically 60-100 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[4]

General Protocol for Heck Coupling
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., P(o-tolyl)₃, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or toluene), the alkene (1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100–140 °C) with stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Coupling Partner, & Base inert Establish Inert Atmosphere reagents->inert 1. add_catalyst Add Pd Catalyst & Ligand inert->add_catalyst 2. add_solvent Add Degassed Solvent add_catalyst->add_solvent 3. heat Heat & Stir add_solvent->heat 4. monitor Monitor Progress (TLC/LC-MS) heat->monitor 5. quench Cool & Quench monitor->quench 6. extract Extract with Organic Solvent quench->extract 7. dry Dry & Concentrate extract->dry 8. purify Purify (Chromatography) dry->purify 9. Troubleshooting_Pathway start Low or No Product Yield check_catalyst Is the Catalyst System Active and Appropriate? start->check_catalyst sol_catalyst Action: - Use bulky, electron-rich ligand (e.g., SPhos). - Screen different Pd precatalysts. - Increase catalyst loading. check_catalyst->sol_catalyst No check_conditions Are the Reaction Conditions Optimal? check_catalyst->check_conditions Yes sol_catalyst->check_conditions sol_conditions Action: - Screen different bases (K₃PO₄, Cs₂CO₃). - Optimize solvent system for solubility. - Adjust temperature. check_conditions->sol_conditions No check_reagents Are the Reagents Stable and Pure? check_conditions->check_reagents Yes sol_conditions->check_reagents sol_reagents Action: - Use fresh, high-purity reagents. - Use boronic esters to prevent protodeboronation. - Ensure rigorous inert atmosphere. check_reagents->sol_reagents No success Improved Yield check_reagents->success Yes sol_reagents->success

References

Stability issues of (3-Bromo-6-methoxypyridin-2-yl)methanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3-Bromo-6-methoxypyridin-2-yl)methanol under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the known stability issues with this compound?

A1: While specific degradation studies on this compound are not extensively published, based on its chemical structure, potential stability issues can arise under strong acidic or basic conditions. The molecule contains several reactive functional groups: a brominated pyridine ring, a methoxy ether group, and a primary alcohol (methanol) substituent. Each of these can be susceptible to degradation depending on the pH, temperature, and presence of other reactive species.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Inert atmosphere storage (e.g., under argon or nitrogen) is also advisable to prevent potential oxidation.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Reactions with these substances can lead to degradation of the molecule.

Troubleshooting Guides

Issue 1: Degradation Under Acidic Conditions

Symptom: You observe the appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) after treating this compound with an acidic reagent or solution. You may also notice a decrease in the peak corresponding to the starting material.

Potential Causes & Solutions:

  • Acid-Catalyzed Ether Cleavage: The methoxy group on the pyridine ring can be susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures.[1][2][3][4][5] This would result in the formation of a hydroxyl group at the 6-position of the pyridine ring.

    • Troubleshooting:

      • Avoid using strong, concentrated acids if possible. Opt for milder acidic conditions or buffer systems.

      • Perform reactions at lower temperatures to minimize the rate of ether cleavage.

      • Monitor the reaction closely using an appropriate analytical technique to track the formation of the hydroxylated byproduct.

  • Acid-Catalyzed Dehydration: The primary alcohol (methanol substituent) could undergo acid-catalyzed dehydration, especially under forcing conditions (strong acid, high temperature), to form a reactive intermediate that could further react or polymerize.[6][7][8][9][10]

    • Troubleshooting:

      • Use non-protic acidic conditions if the reaction chemistry allows.

      • Control the reaction temperature carefully.

      • Consider protecting the alcohol group if it is not essential for the desired reaction.

Illustrative Degradation Profile Under Acidic Conditions (Hypothetical Data)

ConditionTime (h)This compound (%)Degradant 1 (6-hydroxy analog) (%)Degradant 2 (Dehydration product) (%)
1M HCl, 25°C2498.51.00.5
1M HCl, 60°C2485.212.32.5
0.1M HCl, 60°C2495.14.20.7
Issue 2: Degradation Under Basic Conditions

Symptom: Upon treatment with a base, you observe the formation of new products in your reaction mixture, and a decrease in the concentration of this compound.

Potential Causes & Solutions:

  • Nucleophilic Aromatic Substitution: The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or at elevated temperatures.[11][12][13][14][15] Common laboratory bases like hydroxides can act as nucleophiles.

    • Troubleshooting:

      • Use non-nucleophilic bases if only deprotonation is required (e.g., bulky bases like potassium tert-butoxide).

      • Keep reaction temperatures as low as possible to minimize the rate of substitution.

      • If a nucleophilic base is required for the reaction, a careful optimization of reaction time and temperature is necessary to favor the desired product.

Illustrative Degradation Profile Under Basic Conditions (Hypothetical Data)

ConditionTime (h)This compound (%)Degradant 3 (Hydroxy-debrominated product) (%)
1M NaOH, 25°C2499.01.0
1M NaOH, 60°C2490.59.5
0.1M NaOH, 60°C2497.22.8

Experimental Protocols

To investigate the stability of this compound and identify potential degradation products, a forced degradation study can be performed.[16][17][18][19][20] This involves subjecting the compound to a variety of stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acidic Stress Testing:

  • To 1 mL of the stock solution, add 1 mL of 1M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

3. Basic Stress Testing:

  • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1M HCl, and dilute for analysis.

  • Analyze the samples by HPLC.

4. Oxidative Stress Testing:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Analyze the samples by HPLC at specified time points.

5. Thermal Stress Testing:

  • Keep the solid compound in a hot air oven at 80°C for 48 hours.

  • At specified time points, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.

6. Photolytic Stress Testing:

  • Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified duration.

  • Analyze the samples by HPLC.

Analytical Method:

  • A reverse-phase HPLC method with a C18 column and a gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile is a good starting point for separating the parent compound from its potential degradation products.

  • Detection can be performed using a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance.

  • Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.

Visualizations

Acid_Degradation_Pathway parent This compound degradant1 6-Hydroxy-3-bromo-2-pyridylmethanol (Ether Cleavage Product) parent->degradant1 Strong Acid (e.g., HCl) High Temperature degradant2 Reactive Intermediate (Dehydration Product) parent->degradant2 Strong Acid (e.g., H2SO4) Forcing Conditions

Caption: Potential degradation pathways under acidic conditions.

Base_Degradation_Pathway parent This compound degradant3 (3-Hydroxy-6-methoxypyridin-2-yl)methanol (Nucleophilic Substitution Product) parent->degradant3 Strong Nucleophilic Base (e.g., NaOH) Elevated Temperature

Caption: Potential degradation pathway under basic conditions.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acidic Stress Acidic Stress Sample Preparation\n(Neutralization, Dilution) Sample Preparation (Neutralization, Dilution) Acidic Stress->Sample Preparation\n(Neutralization, Dilution) Basic Stress Basic Stress Basic Stress->Sample Preparation\n(Neutralization, Dilution) Oxidative Stress Oxidative Stress Oxidative Stress->Sample Preparation\n(Neutralization, Dilution) Thermal Stress Thermal Stress Thermal Stress->Sample Preparation\n(Neutralization, Dilution) Photolytic Stress Photolytic Stress Photolytic Stress->Sample Preparation\n(Neutralization, Dilution) Stock Solution\n(1 mg/mL) Stock Solution (1 mg/mL) Stock Solution\n(1 mg/mL)->Acidic Stress Stock Solution\n(1 mg/mL)->Basic Stress Stock Solution\n(1 mg/mL)->Oxidative Stress Solid Compound Solid Compound Solid Compound->Thermal Stress Solid Compound->Photolytic Stress HPLC Analysis HPLC Analysis Sample Preparation\n(Neutralization, Dilution)->HPLC Analysis LC-MS for Identification LC-MS for Identification HPLC Analysis->LC-MS for Identification

Caption: Workflow for a forced degradation study.

References

Troubleshooting guide for reactions involving (3-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromo-6-methoxypyridin-2-yl)methanol. The following sections address common issues encountered during Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and oxidation reactions, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity sites of this compound?

A1: The primary reactive sites are the bromine atom at the 3-position, which is susceptible to palladium-catalyzed cross-coupling reactions, and the hydroxymethyl group at the 2-position, which can be oxidized to an aldehyde or undergo other transformations. The pyridine nitrogen can also influence the reactivity of the molecule by coordinating to metal catalysts.

Q2: Are there any known stability issues with this compound?

A2: While generally stable, prolonged storage at room temperature, especially in the presence of light and air, may lead to gradual degradation. It is recommended to store the compound in a cool, dark place under an inert atmosphere. The hydroxymethyl group can be susceptible to oxidation over time.

Q3: Can the hydroxymethyl group interfere with cross-coupling reactions at the 3-position?

A3: Yes, the hydroxymethyl group can potentially interfere. The hydroxyl group can coordinate to the palladium catalyst, potentially inhibiting its activity. In some cases, it may be necessary to protect the hydroxymethyl group as an ether (e.g., silyl ether) or an ester prior to the coupling reaction to avoid side reactions and improve yields.

Q4: What are the common impurities found in this compound and how can they be removed?

A4: Common impurities may include starting materials from its synthesis, over-brominated or under-brominated species, and degradation products. Purification can typically be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired coupled product.

Potential Cause Troubleshooting Steps
Catalyst Inactivation Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere (Argon or Nitrogen). Use fresh, high-quality palladium catalyst and ligands. Consider using pre-formed palladium catalysts which can be more robust.
Inappropriate Ligand For electron-rich bromopyridines, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often give better results than traditional ligands like PPh₃.
Incorrect Base The choice of base is crucial. A common starting point is K₂CO₃ or Cs₂CO₃. If the reaction is sluggish, a stronger base like K₃PO₄ may be beneficial. Ensure the base is finely powdered and dry.
Poor Quality Boronic Acid/Ester Use fresh boronic acid or ester, as they can degrade upon storage. Consider converting the boronic acid to a more stable derivative like a pinacol ester.
Hydroxymethyl Group Interference The free hydroxyl group might be coordinating to the palladium catalyst. Consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) or a benzyl ether prior to the coupling reaction.
Protodeborylation of Boronic Acid This side reaction can be prevalent with heteroaryl boronic acids. Use of an excess of the boronic acid (1.2-1.5 equivalents) can help. Running the reaction at a lower temperature for a longer duration might also minimize this side reaction.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid/ester, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid/Ester, Base, Catalyst B Inert Atmosphere: Evacuate & Backfill with Ar/N2 A->B C Add Degassed Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F Reaction Complete G Aqueous Workup & Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Suzuki-Miyaura Coupling Experimental Workflow.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of side products.

Potential Cause Troubleshooting Steps
Catalyst Poisoning by Amine The pyridine nitrogen or the amine coupling partner can coordinate to the palladium catalyst and inhibit its activity. Using bulky, electron-rich ligands like those from the Buchwald or Hartwig portfolio can mitigate this issue.
Incorrect Base Strength A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and handled under anhydrous conditions.
Hydrodehalogenation Formation of the debrominated starting material is a common side reaction. This can be minimized by using a suitable ligand that promotes rapid C-N bond formation, ensuring an efficient reaction, and avoiding excessively high temperatures.
Reaction with Hydroxymethyl Group The amine coupling partner could potentially react with the hydroxymethyl group under certain conditions, although this is less common. If suspected, protecting the hydroxymethyl group is recommended.
Low Reactivity of Amine Some amines, particularly electron-deficient or sterically hindered ones, may require more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may need optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-3 mol%)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, base, and this compound to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination q1 Is debrominated starting material observed? start->q1 sol1 Optimize Ligand: Use bulky, electron-rich ligands. Lower reaction temperature. q1->sol1 Yes q2 Is starting material unreacted? q1->q2 No end_node Improved Yield sol1->end_node sol2 Increase Catalyst Loading. Screen different bases (NaOtBu, LHMDS). Increase temperature. q2->sol2 Yes q3 Are there unknown side products? q2->q3 No sol2->end_node sol3 Protect hydroxymethyl group. Check purity of starting materials. q3->sol3 Yes q3->end_node No sol3->end_node

Troubleshooting Buchwald-Hartwig Amination.

Troubleshooting Guide: Oxidation to Aldehyde

Issue: Over-oxidation to the carboxylic acid or low conversion.

Potential Cause Troubleshooting Steps
Over-oxidation Strong oxidizing agents like KMnO₄ or Jones reagent will likely oxidize the alcohol to the carboxylic acid. Use milder, more selective reagents such as Dess-Martin periodinane (DMP), Swern oxidation conditions, or manganese dioxide (MnO₂).
Low Conversion The reaction may be too slow with very mild oxidants. For MnO₂, ensure it is freshly activated. For Swern oxidation, careful control of temperature is critical for success. Increasing the equivalents of the oxidant may be necessary, but monitor for side product formation.
Side Reactions with Pyridine Ring Some oxidizing conditions can be harsh and may lead to degradation of the pyridine ring. The choice of a mild and selective oxidant is crucial.
Difficult Purification The resulting aldehyde can be polar and may be difficult to separate from polar byproducts. Careful optimization of column chromatography conditions is necessary. Sometimes, derivatization of the aldehyde can aid in purification.
Experimental Protocol: Oxidation with MnO₂

This protocol is for a mild oxidation to the corresponding aldehyde.

Materials:

  • This compound (1.0 equiv)

  • Activated Manganese Dioxide (MnO₂) (5-10 equiv by weight)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Chloroform)

  • Celite

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask, add this compound and the anhydrous solvent.

  • Add the activated MnO₂ in portions with stirring.

  • Stir the suspension vigorously at room temperature. The reaction is typically heterogeneous.

  • Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad thoroughly with the solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be used directly or purified by column chromatography if necessary.

Oxidation_Pathway start This compound aldehyde 3-Bromo-6-methoxypyridine-2-carbaldehyde start->aldehyde Mild Oxidation (MnO2, DMP, Swern) acid 3-Bromo-6-methoxypyridine-2-carboxylic acid start->acid Strong Oxidation (KMnO4, Jones) aldehyde->acid Strong Oxidation (KMnO4, Jones)

Oxidation Pathways.

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of (3-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of (3-Bromo-6-methoxypyridin-2-yl)methanol. This guide is designed to assist you in selecting the optimal catalyst system and reaction conditions for Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions, addressing common challenges encountered during the synthesis of derivatives of this important heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

A1: The primary challenges stem from the structure of the substrate itself:

  • The "2-Pyridyl Problem": The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented issue with 2-substituted pyridines.[1][2][3][4]

  • Coordinating Substituents: The hydroxymethyl group at the 2-position and the methoxy group at the 6-position can also chelate with the palladium center, potentially hindering the catalytic cycle.[5]

  • Steric Hindrance: The substituents flanking the bromine atom can create steric hindrance, making the oxidative addition step more difficult.

Q2: Which cross-coupling reactions are most suitable for this substrate?

A2: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions are all viable options for the functionalization of this compound. The choice will depend on the desired final product (C-C, C-N, or C-C triple bond formation).

Q3: Should I protect the hydroxymethyl group before performing the cross-coupling reaction?

A3: While direct coupling is often possible, protection of the hydroxymethyl group as an ether (e.g., TBDMS, MOM) or an ester can prevent potential side reactions or catalyst inhibition. However, this adds extra steps to the synthesis. It is recommended to first attempt the reaction with the free hydroxyl group and consider protection only if issues like low yield or side product formation are observed.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Catalyst Inactivation (The "2-Pyridyl Problem") The pyridine nitrogen is coordinating to the palladium catalyst. Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos . These ligands can sterically shield the palladium center and promote the desired catalytic cycle.[5] Consider using a pre-formed palladium catalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active Pd(0) species.
Ineffective Ligand The chosen ligand may not be optimal for this specific substrate. Screen a panel of ligands. For Suzuki reactions, bulky biaryl phosphines are a good starting point. For Buchwald-Hartwig aminations, consider ligands like Xantphos or BINAP .[1][6]
Inappropriate Base The base may be too weak, too strong, or poorly soluble. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃ .[7] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are often required.[5][8] Ensure the base is finely powdered and dry.
Poor Solvent Choice The solvent may not be suitable for the reaction temperature or solubility of the reactants. Dioxane, toluene, and THF are common solvents for cross-coupling reactions.[8][9] For Suzuki couplings, a mixture with water is often used.[10]
Low Reaction Temperature The reaction may require more thermal energy. Cautiously increase the temperature in 10-20 °C increments. Typical temperatures range from 80-120 °C.[9]
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Recommended Solution
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction. Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Debromination (Hydrodehalogenation) The bromine atom is replaced by a hydrogen. This can be promoted by certain bases or ligands. Optimize the base and ligand combination. Sometimes, lowering the reaction temperature can minimize this side reaction.
Protodeborylation (Suzuki) The boronic acid is unstable under the reaction conditions. Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[11] Ensure anhydrous conditions if using a non-aqueous system.

Recommended Starting Conditions & Experimental Protocols

The following tables provide recommended starting conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of this compound based on successful reactions with structurally similar substrates. Optimization will likely be necessary for this specific substrate.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionNotes
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂1-3 mol%
Ligand SPhos or XPhos2-6 mol%
Base K₃PO₄ or Cs₂CO₃2-3 equivalents
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Degassed
Temperature 90-110 °C
Reaction Time 4-24 hoursMonitor by TLC or LC-MS

Detailed Protocol (Suzuki-Miyaura Coupling):

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionNotes
Palladium Precursor Pd₂(dba)₃ or a G3/G4 Precatalyst1-2 mol%
Ligand Xantphos or BrettPhos2-4 mol%
Base NaOtBu or LiHMDS1.2-1.5 equivalents
Solvent Toluene or DioxaneAnhydrous and degassed
Temperature 80-110 °C
Reaction Time 4-24 hoursMonitor by TLC or LC-MS

Detailed Protocol (Buchwald-Hartwig Amination):

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the degassed solvent (e.g., toluene).

  • Heat the sealed tube to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 3: Recommended Starting Conditions for Sonogashira Coupling
ParameterRecommended ConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂2-5 mol%
Copper Co-catalyst CuI3-10 mol%
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Can be used as solvent
Solvent THF or DMF (if not using amine as solvent)Anhydrous and degassed
Temperature Room Temperature to 65 °C
Reaction Time 2-24 hoursMonitor by TLC or LC-MS

Detailed Protocol (Sonogashira Coupling):

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at the desired temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent (e.g., diethyl ether), and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Experimental and Logical Workflow Diagrams

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent Prep Prepare/Dry Reagents & Solvents Inert Atmosphere Establish Inert Atmosphere Reagent Prep->Inert Atmosphere Addition Add Substrate, Catalyst, Ligand, Base & Solvent Inert Atmosphere->Addition Heating Heat to Desired Temp. Addition->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic Start Low/No Yield Check_Catalyst Catalyst System Appropriate? Start->Check_Catalyst Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Check_Catalyst->Change_Ligand No Check_Base Base Effective? Check_Catalyst->Check_Base Yes Use_Precatalyst Switch to a Pre-catalyst (G3/G4) Change_Ligand->Use_Precatalyst Use_Precatalyst->Check_Base Screen_Bases Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Check_Base->Screen_Bases No Check_Temp Temp. Sufficient? Check_Base->Check_Temp Yes Screen_Bases->Check_Temp Increase_Temp Increase Temperature (80-120 °C) Check_Temp->Increase_Temp No Success Improved Yield Check_Temp->Success Yes Increase_Temp->Success

A troubleshooting decision tree for low-yielding cross-coupling reactions.

References

Technical Support Center: Synthesis of (3-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the removal of impurities during the synthesis of (3-Bromo-6-methoxypyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities typically arise from the starting materials and the specific synthetic route employed. When synthesizing this compound via the reduction of 3-bromo-6-methoxypyridine-2-carbaldehyde, the primary impurities include:

  • Unreacted Aldehyde: Incomplete reduction can lead to the presence of the starting material, 3-bromo-6-methoxypyridine-2-carbaldehyde.

  • Over-reduction Products: While less common with mild reducing agents like sodium borohydride, stronger reducing agents could potentially lead to the reduction of the pyridine ring or the bromo-substituent.

  • Borate Esters: When using sodium borohydride in an alcohol solvent, borate esters can form as byproducts. These are typically hydrolyzed during the aqueous workup.

  • Side-products from Starting Material Synthesis: Impurities present in the initial 3-bromo-6-methoxypyridine-2-carbaldehyde will be carried through the reaction.

Q2: How can I monitor the progress of the reduction reaction to minimize unreacted starting material?

A2: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction progress. By spotting the reaction mixture alongside the starting aldehyde, you can visualize the consumption of the starting material and the formation of the product. A typical TLC system for this transformation would be a mixture of hexane and ethyl acetate. The alcohol product will have a lower Rf value (it will travel a shorter distance up the plate) than the aldehyde due to its higher polarity.

Q3: My final product appears as an oil, but I was expecting a solid. What could be the reason?

A3: While some closely related pyridine methanols are solids, this compound may exist as a viscous oil or a low-melting solid at room temperature. The presence of residual solvent or minor impurities can also prevent crystallization. If high purity is confirmed by analytical methods like NMR, the oily nature may be inherent to the compound.

Q4: How can I assess the purity of my final this compound?

A4: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an excellent method for assessing the purity. The spectrum of the pure product should show characteristic peaks for the aromatic protons, the methoxy group protons, and the methylene protons of the alcohol. The absence of a peak corresponding to the aldehyde proton (typically around 10 ppm) is a good indicator of a complete reaction. Integration of the peaks can also provide a quantitative measure of purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Significant amount of unreacted aldehyde remains after the reaction.
Potential Cause Troubleshooting Steps
Insufficient Reducing Agent Ensure at least one molar equivalent of the reducing agent (e.g., sodium borohydride) is used. For sluggish reactions, a slight excess (1.1-1.5 equivalents) may be beneficial.
Low Reaction Temperature While the reduction is often performed at 0°C to control reactivity, allowing the reaction to slowly warm to room temperature can help drive it to completion.
Poor Quality Reducing Agent Sodium borohydride can decompose over time, especially if not stored in a dry environment. Use a fresh bottle of the reagent.
Problem 2: Product yield is low after purification.
Potential Cause Troubleshooting Steps
Incomplete Extraction Ensure the aqueous layer is extracted multiple times (at least 3x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product.
Product Loss During Column Chromatography Optimize the solvent system for column chromatography to ensure the product elutes in a reasonable number of fractions without excessive band broadening. Also, ensure the silica gel is not too acidic, which can sometimes cause degradation of acid-sensitive compounds.
Emulsion Formation During Workup The addition of brine (saturated NaCl solution) during the workup can help to break emulsions and improve phase separation.
Problem 3: Difficulty in removing a persistent impurity.
Potential Cause Troubleshooting Steps
Co-eluting Impurity in Column Chromatography Try a different solvent system for column chromatography with a different polarity or solvent composition to improve separation. A gradient elution may be necessary.
Impurity with Similar Solubility If recrystallization is attempted, try a different solvent or a solvent mixture to exploit solubility differences between the product and the impurity.
Non-covalently Bound Impurity Washing the crude product with a solvent in which the product is sparingly soluble but the impurity is soluble can be an effective purification step.

Data Presentation

The following table summarizes typical yields and purity levels that can be expected for the purification of this compound and related compounds using common laboratory techniques.

Purification Method Starting Purity (Typical) Final Purity (Expected) Yield (Expected)
Column Chromatography 80-95%>98%70-90%
Recrystallization >90%>99%60-85%
Aqueous Workup/Extraction VariesCan significantly improve purity by removing water-soluble impurities>95% (for this step)

Note: The actual values will vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound via Aldehyde Reduction

This protocol describes the reduction of 3-bromo-6-methoxypyridine-2-carbaldehyde using sodium borohydride, followed by purification.

Materials:

  • 3-bromo-6-methoxypyridine-2-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: Dissolve 3-bromo-6-methoxypyridine-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Recrystallization of this compound

This protocol is for the further purification of the product after initial purification, assuming it is a solid.

Materials:

  • Crude or partially purified this compound

  • A suitable solvent system (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and hexane)

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of the hot, more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add the less polar solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy. Add a few drops of the more polar solvent until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: 3-bromo-6-methoxypyridine-2-carbaldehyde in Methanol add_nabh4 Add NaBH4 at 0°C start->add_nabh4 stir Stir at 0°C, then warm to RT add_nabh4->stir tlc Monitor by TLC stir->tlc quench Quench with aq. NH4Cl tlc->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Silica, Hexane/EtOAc) concentrate->chromatography Crude Product recrystallization Recrystallization (Optional) chromatography->recrystallization end Final Product recrystallization->end Pure Product troubleshooting_logic cluster_purity Purity Issue cluster_yield Low Yield cluster_solutions Potential Solutions start Problem Detected purity_check Assess Purity by NMR/TLC start->purity_check yield_check Calculate Yield start->yield_check aldehyde_present Aldehyde peak present? purity_check->aldehyde_present other_impurities Other impurities? purity_check->other_impurities rerun_reaction Re-run reaction with more reducing agent or longer time aldehyde_present->rerun_reaction Yes repurify Re-purify by column chromatography with a different solvent system other_impurities->repurify Yes low_yield Yield < Expected? yield_check->low_yield check_extraction Review extraction and workup procedure low_yield->check_extraction Yes

Technical Support Center: Troubleshooting Unexpected Byproducts in (3-Bromo-6-methoxypyridin-2-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving (3-Bromo-6-methoxypyridin-2-yl)methanol. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unexpected byproducts observed in cross-coupling reactions with this compound?

A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, several classes of unexpected byproducts can arise. The most frequently encountered are:

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, leading to the formation of (6-Methoxypyridin-2-yl)methanol. This is a common side reaction in palladium-catalyzed processes.

  • Homocoupling: In Suzuki-Miyaura reactions, the boronic acid or ester reagent can couple with itself to form a symmetrical biaryl byproduct.

  • Reactions involving the hydroxymethyl group: The -CH₂OH group can undergo oxidation to an aldehyde or reduction to a methyl group under certain reaction conditions.

  • Dimerization: Self-coupling of the starting material can lead to the formation of a symmetrical bipyridine derivative.

Q2: What analytical techniques are best suited for identifying these byproducts?

A2: A combination of chromatographic and spectroscopic methods is essential for the unambiguous identification of byproducts:

  • Thin Layer Chromatography (TLC): Useful for initial reaction monitoring and qualitative assessment of byproduct formation.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating complex mixtures and obtaining the molecular weights of the main product and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated byproducts, allowing for their definitive identification.

Troubleshooting Guides

Issue 1: Formation of Hydrodehalogenated Byproduct

Symptom: Mass spectrometry analysis of the crude reaction mixture shows a significant peak corresponding to the mass of (6-Methoxypyridin-2-yl)methanol.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Presence of a hydride source Ensure solvents are anhydrous and reagents are free of water or other protic impurities. The hydride source can be trace water, alcohols used as co-solvents, or even the amine in Buchwald-Hartwig reactions.
Suboptimal ligand or catalyst Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress hydrodehalogenation by promoting the desired reductive elimination step.
Prolonged reaction time or high temperature Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Optimize the temperature to the minimum required for efficient conversion.
Issue 2: Observation of Homocoupled Boronic Acid/Ester in Suzuki-Miyaura Reactions

Symptom: HPLC or LC-MS analysis reveals a byproduct with a mass corresponding to the dimer of the boronic acid or ester used.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Presence of oxygen Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the palladium catalyst. Oxygen can promote the homocoupling of boronic acids.
Incorrect stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent. A large excess can favor homocoupling.
Inappropriate base or solvent Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water). The choice of base and solvent can significantly impact the relative rates of cross-coupling and homocoupling.
Issue 3: Modification of the Hydroxymethyl Group

Symptom: NMR or MS data suggests the presence of a byproduct where the hydroxymethyl group has been oxidized to an aldehyde or reduced to a methyl group.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Oxidation of the alcohol Avoid using oxidizing agents in the workup. Ensure the reaction is performed under a strictly inert atmosphere to prevent air oxidation, which can be catalyzed by the palladium complex.
Reduction of the alcohol Certain hydride sources, if present, can lead to the reduction of the hydroxymethyl group. This is less common but can occur under specific conditions. Ensure all reagents and solvents are pure and anhydrous.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction

This protocol is a general guideline and may need to be optimized for different amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Byproduct_Formation_Pathways A This compound B Desired Cross-Coupled Product A->B Cross-Coupling (Suzuki or Buchwald-Hartwig) C Hydrodehalogenation Byproduct ((6-Methoxypyridin-2-yl)methanol) A->C [H] source Pd Catalyst D Homocoupling Byproduct (Boronic Acid Dimer) A->D Suzuki Conditions + Boronic Acid E Hydroxymethyl Group Modified Byproduct A->E Oxidizing/Reducing Conditions

Caption: Potential reaction pathways leading to desired product and unexpected byproducts.

Troubleshooting_Workflow start Reaction Complete analysis Analyze Crude Mixture (LC-MS, NMR) start->analysis check_byproducts Unexpected Byproducts Detected? analysis->check_byproducts identify Identify Byproduct Structure check_byproducts->identify Yes no_byproducts Proceed to Purification check_byproducts->no_byproducts No troubleshoot Consult Troubleshooting Guide identify->troubleshoot optimize Optimize Reaction Conditions troubleshoot->optimize optimize->start end Pure Product Obtained no_byproducts->end

Caption: A logical workflow for identifying and troubleshooting unexpected byproducts.

Validation & Comparative

Comparative NMR Analysis of (3-Bromo-6-methoxypyridin-2-yl)methanol and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this analytical process, providing unparalleled insight into the molecular architecture of organic compounds. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of (3-Bromo-6-methoxypyridin-2-yl)methanol, a key heterocyclic building block, alongside its structural isomers and related derivatives.

The following sections provide a detailed examination of predicted and experimental NMR data, offering a valuable resource for the identification and characterization of these and similar molecules. This guide is intended to aid researchers in confirming the synthesis of desired products and in distinguishing between closely related isomers.

¹H and ¹³C NMR Data Comparison

The chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities are summarized in the tables below. Due to the absence of publicly available experimental spectra for this compound, predicted data from reputable NMR prediction software is provided for this compound. This is compared with experimental data for structurally related isomers.

Table 1: ¹H NMR Data Comparison

CompoundH-4 (ppm)H-5 (ppm)-CH₂OH (ppm)-OCH₃ (ppm)-OH (ppm)
This compound (Predicted)7.72 (d, J=8.5)6.75 (d, J=8.5)4.75 (s)3.95 (s)N/A
(6-Bromopyridin-2-yl)methanol7.65 (t, J=7.8)7.30 (d, J=7.6)4.73 (s)-5.40 (t, J=5.9)
(6-methoxypyridin-3-yl)methanol[1]8.11 (d, J=2.4)7.62 (dd, J=8.8, 2.4)4.62 (s)3.93 (s)N/A

Table 2: ¹³C NMR Data Comparison

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₂OH (ppm)-OCH₃ (ppm)
This compound (Predicted)158.5110.2141.5112.8162.163.554.0
(6-Bromopyridin-2-yl)methanol162.2121.0139.3127.8141.864.1-
(6-methoxypyridin-3-yl)methanol163.5124.5138.0110.8147.262.553.4

Experimental Protocols

The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of pyridine-based compounds, based on standard laboratory practices.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid compound or 10-20 µL of a liquid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)).

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to a final concentration of 0.03-0.05% (v/v) for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is significantly less sensitive than ¹H.

    • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizing Molecular Structure and NMR Correlations

The following diagrams illustrate the chemical structure of this compound and a conceptual workflow for its NMR analysis.

Caption: Structure of this compound.

G NMR Analysis Workflow Sample Sample Preparation (Dissolution in Deuterated Solvent with TMS) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Analysis Spectral Analysis (Chemical Shift, Coupling, Integration) Data_Processing->Analysis Structure Structure Elucidation / Verification Analysis->Structure

Caption: General workflow for NMR analysis.

References

Navigating Reaction Monitoring: A Comparative Guide to LC-MS Analysis of (3-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure product quality, optimize yield, and maintain safety. The synthesis of pharmaceutical intermediates like (3-Bromo-6-methoxypyridin-2-yl)methanol requires robust analytical techniques to track the conversion of starting materials, identify intermediates, and profile impurities. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative methods for the reaction monitoring of this compound, supported by representative experimental data and detailed protocols.

Performance Comparison: LC-MS vs. Alternatives

The choice of an analytical technique for reaction monitoring depends on a variety of factors, including the chemical nature of the analyte, the complexity of the reaction mixture, and the specific data required. While LC-MS is a powerful and versatile tool, other methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) also offer distinct advantages.

Table 1: Quantitative Performance Comparison of Analytical Methods

ParameterLC-MS/MSHPLC-UVGC-MS
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation by liquid chromatography with detection based on UV absorbance.Separation of volatile compounds in the gas phase followed by mass-based detection.
Applicability for Target Analyte Highly suitable due to the polarity and thermal lability of the methanol group.Suitable, but may lack the specificity to differentiate closely related impurities without baseline separation.Requires derivatization to increase the volatility of the polar methanol group.
Linearity (R²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) 0.01 - 1 ng/mL10 - 50 ng/mL0.1 - 5 ng/mL (with derivatization)
Limit of Quantification (LOQ) 0.05 - 5 ng/mL50 - 200 ng/mL0.5 - 20 ng/mL (with derivatization)
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%
Precision (%RSD) < 5%< 3%< 10%
Specificity Excellent; provides mass information for unambiguous peak identification.Good; relies on chromatographic retention time and UV spectrum.Excellent; provides mass spectral data for high-confidence identification.

Note: The data presented in this table is representative and adapted from validated methods for structurally similar pyridine derivatives and halogenated aromatic compounds due to the limited availability of a specific validated method for this compound in the public domain.

In-Depth Look: LC-MS for Reaction Monitoring

LC-MS stands out for its high sensitivity and specificity, making it an ideal technique for monitoring complex reactions where trace-level impurities and byproducts are of interest. The ability to obtain molecular weight and fragmentation information provides a high degree of confidence in compound identification.

Experimental Protocol: LC-MS Method

This protocol is a representative method for the analysis of this compound and can be adapted and optimized for specific reaction conditions.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions (Positive Electrospray Ionization - ESI+):

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MS Mode: Full Scan (for initial identification) and Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion (M+H)⁺ for this compound: m/z 218/220 (due to bromine isotopes).

    • Example Fragment Ions: To be determined by initial MS/MS experiments.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a suitable solvent or reagent).

  • Dilute the sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a suitable concentration.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

Alternative Analytical Approaches

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique for routine reaction monitoring, particularly when the starting materials, products, and major byproducts have strong UV chromophores and are well-separated chromatographically.

Key Advantages:

  • Lower instrumentation and operational costs compared to LC-MS.

  • Simpler method development and operation.

  • High precision and accuracy for quantitative analysis of major components.

Limitations:

  • Lower sensitivity compared to LC-MS.

  • Potential for co-elution of compounds with similar retention times, leading to inaccurate quantification.

  • Limited identification capabilities based solely on retention time and UV spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a polar and relatively non-volatile compound like this compound, derivatization is typically required to increase its volatility.

Key Advantages:

  • Excellent chromatographic resolution.

  • High sensitivity and specificity for volatile compounds.

Limitations:

  • Requires a derivatization step, which can add complexity and introduce variability.

  • Not suitable for thermally labile compounds.

Visualizing the Workflow and Reaction Pathway

To better understand the analytical process and the context of the reaction, the following diagrams illustrate the experimental workflow and a plausible synthetic pathway for this compound.

G LC-MS Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing & Interpretation ReactionMixture Reaction Mixture Aliquot Quenching Quenching (if necessary) ReactionMixture->Quenching Dilution Dilution Quenching->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LCMS LC-MS System Filtration->LCMS Injection DataAcquisition Data Acquisition (Full Scan / MRM) LCMS->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration Chromatogram Generation ReactionMonitoring Reaction Progress Monitoring PeakIntegration->ReactionMonitoring Concentration vs. Time

Caption: Experimental workflow for LC-MS reaction monitoring.

G Plausible Synthesis of this compound StartingMaterial 2,3-Dibromo-6-methoxypyridine GrignardFormation n-BuLi or Mg StartingMaterial->GrignardFormation Halogen-Metal Exchange Intermediate Lithium or Grignard Intermediate GrignardFormation->Intermediate Product This compound Intermediate->Product Nucleophilic Addition to Aldehyde SideProduct Side Products (e.g., over-reaction, impurities) Intermediate->SideProduct Aldehyde Paraformaldehyde Aldehyde->Product

Caption: A potential synthetic route for the target compound.

A Comparative Guide to (3-Bromo-6-methoxypyridin-2-yl)methanol and Other Brominated Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brominated pyridine derivatives are indispensable building blocks in modern medicinal chemistry and materials science. Their utility stems from their susceptibility to a wide array of palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of complex molecular architectures. Among these, (3-Bromo-6-methoxypyridin-2-yl)methanol is a key intermediate, valued for the synthetic handles it possesses—a bromine atom for cross-coupling, a hydroxyl group for further functionalization, and a methoxy group that modulates the electronic properties of the pyridine ring.

This guide provides an objective comparison of this compound with other commonly used brominated pyridine building blocks. The comparison focuses on their performance in Suzuki-Miyaura and Sonogashira cross-coupling reactions, supported by representative experimental data and detailed protocols.

Comparative Analysis of Physicochemical Properties and Reactivity

The position of the bromine atom and the nature of other substituents on the pyridine ring significantly influence the physicochemical properties and chemical reactivity of these building blocks.

Table 1: Physicochemical Properties of Selected Brominated Pyridine Building Blocks

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₈BrNO₂218.05282.7
2-BromopyridineC₅H₄BrN158.00192-194
3-BromopyridineC₅H₄BrN158.00173
4-BromopyridineC₅H₄BrN158.00185
2-Bromo-6-methoxypyridineC₆H₆BrNO188.02206
3-Bromo-2-methylpyridineC₆H₆BrN172.02208-210

Performance in Cross-Coupling Reactions

The synthetic utility of brominated pyridines is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is dictated by its position relative to the ring nitrogen and the electronic influence of other substituents.

In general, the reactivity order for simple bromopyridine isomers is: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1]

  • 4-Bromopyridine: The para-position of the nitrogen atom strongly activates the C-Br bond towards oxidative addition, making it highly reactive.[1]

  • 2-Bromopyridine: The C-Br bond is also activated. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction and necessitate the use of specialized ligands.[1]

  • This compound and other 3-Bromopyridines: The C-Br bond at the 3-position is the least activated due to the weaker electronic influence of the meta-positioned nitrogen atom.[1] Consequently, these building blocks often require more forcing reaction conditions (higher temperatures, longer reaction times, or more active catalysts) to achieve high yields.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The performance of various brominated pyridines in this reaction is summarized below.

Table 2: Representative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid

Brominated PyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O9016~80*N/A
2-BromopyridinePd(OAc)₂ / Ligand-freeK₂CO₃iPrOH/H₂O800.595[2]
3-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O901285[3]
4-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O80295[1]
2-Bromo-6-methoxypyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O901290[4]
3-Bromo-2-methylpyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901285[3]

*Yield is an estimate based on the reactivity of structurally similar 3-bromopyridines. Specific experimental data for this compound was not available in the reviewed literature.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes.

Table 3: Representative Yields for Sonogashira Coupling with Phenylacetylene

Brominated PyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPd(PPh₃)₂Cl₂ / CuIEt₃NTHF6012~75*N/A
2-Amino-3-bromopyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[5]
3-Bromopyridine(AllylPdCl)₂ / P(t-Bu)₃Cs₂CO₃DMFRT495[6]
4-BromopyridinePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60392[7]
2-Bromo-6-methoxypyridinePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60588[7]
3-Bromo-2-methylpyridinePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601280[3]

*Yield is an estimate based on the reactivity of structurally similar 3-bromopyridines. Specific experimental data for this compound was not available in the reviewed literature.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these building blocks. The following are generalized protocols that may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water or toluene/water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the bromopyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF), the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.), and the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite®, washing with the same solvent. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[8]

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and optimizing reactions.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)Ln pd2_halide R-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition pd2_aryl R-Pd(II)Ln-R' pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Coupled Product (R-R') pd2_aryl->product aryl_halide Aryl Halide (R-X) boronic_acid Boronic Acid (R'-B(OH)2) base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)Ln pd2_halide R-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition (R-X) pd2_alkynyl R-Pd(II)Ln-C≡CR' pd2_halide->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (R-C≡CR') cu_halide Cu(I)-X cu_alkynyl Cu(I)-C≡CR' cu_halide->cu_alkynyl Alkyne Coordination & Deprotonation cu_alkynyl->pd2_halide Transfers Alkynyl Group cu_alkynyl->cu_halide alkyne Terminal Alkyne (H-C≡CR') base Base

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants (Bromopyridine, Coupling Partner, Base, Catalyst) in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up (Extraction) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The choice of a brominated pyridine building block has significant implications for the efficiency and success of a synthetic route. While this compound offers multiple points for diversification, its 3-bromo substitution pattern means it is less reactive in palladium-catalyzed cross-coupling reactions compared to its 2- and 4-bromo counterparts. This necessitates careful optimization of reaction conditions, potentially requiring higher catalyst loadings, more active ligand systems, or elevated temperatures to achieve satisfactory yields.

In contrast, 2- and 4-bromopyridines generally exhibit higher reactivity, with 4-bromopyridine often providing the best results due to strong electronic activation. However, the presence of additional functional groups, as in this compound, provides valuable opportunities for subsequent chemical transformations, a factor that may outweigh the challenges posed by its lower intrinsic reactivity in cross-coupling.

This comparative guide provides researchers and drug development professionals with the foundational data and protocols to make informed decisions when selecting a brominated pyridine building block, thereby optimizing synthetic strategies and maximizing the likelihood of success.

References

Biological activity of compounds synthesized from (3-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug development are increasingly turning their attention to compounds synthesized from (3-Bromo-6-methoxypyridin-2-yl)methanol, a key building block in the creation of potent and selective SHP2 phosphatase inhibitors. This guide provides a comparative analysis of the biological activity of these compounds, supported by experimental data and detailed protocols, to aid scientists in this promising area of oncology research.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical regulator in multiple signaling pathways, including the RAS-MAPK pathway, that are fundamental to cell proliferation and survival.[1][2] Dysregulation of SHP2 activity is implicated in various developmental disorders and is a significant driver in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[1][3]

A significant breakthrough in this area has been the development of allosteric SHP2 inhibitors that stabilize the enzyme in a closed, auto-inhibited conformation.[3][4] One such inhibitor, GDC-1971 (also known as RLY-1971), was synthesized utilizing this compound as a key intermediate.[4][5] This compound has demonstrated potent and selective inhibition of SHP2 and is currently in clinical trials.[4][6]

Comparative Biological Activity

The biological activity of SHP2 inhibitors is primarily assessed through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of these compounds. The following table summarizes the inhibitory activities of GDC-1971 and other relevant SHP2 inhibitors.

CompoundTargetAssay TypeIC50 (nM)Reference
GDC-1971 (RLY-1971) Wild-Type SHP2Biochemical<1[3]
GDC-1971 (RLY-1971) SHP2 E76K MutantBiochemical<250[3]
SHP099 Wild-Type SHP2Biochemical70[7]
RMC-4550 Wild-Type SHP2Biochemical0.58[7]
GDC-1971 (RLY-1971) KRAS G12C/G12A Mutant Cell LinesCellular Proliferation<80 (median)[3]
GDC-1971 (RLY-1971) Other KRAS G12/G13/Q61 Mutant Cell LinesCellular Proliferation>1000 (median)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the biological activity of SHP2 inhibitors.

Biochemical Phosphatase Activity Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of purified SHP2 by 50%. A commonly used method utilizes the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[8]

Materials:

  • Recombinant full-length human SHP2 protein

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT[8]

  • DiFMUP substrate

  • Test compounds serially diluted in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)[8]

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.[8]

  • Enzyme Addition: Dilute the recombinant SHP2 enzyme to the desired final concentration (e.g., 0.5 nM) in cold Assay Buffer. Add 10 µL of the enzyme solution to each well.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.[8]

  • Reaction Initiation: Prepare the DiFMUP substrate solution in Assay Buffer to a final concentration of 100 µM. Add 10 µL of the substrate solution to each well to start the reaction.[8]

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the rates relative to the DMSO controls (0% inhibition) and a no-enzyme control (100% inhibition) to determine the percent inhibition. The IC50 value is then calculated by fitting the data to a dose-response curve.[8]

Cellular Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.[9]

Materials:

  • Cancer cell lines (e.g., KYSE-520, NCI-H358)

  • Complete cell culture medium

  • Test compounds serially diluted in DMSO

  • 96-well clear, flat-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)

  • Luminometer or absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[9]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle-only (e.g., DMSO) control.[9]

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).[9]

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.[9]

  • Measurement: Measure the luminescence or absorbance using a plate reader.

  • Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data on a dose-response curve.[9]

Visualizing Key Processes

To better understand the context of this research, the following diagrams illustrate the synthesis pathway starting from this compound and the SHP2 signaling pathway.

G cluster_synthesis Simplified Synthesis of GDC-1971 Start This compound Intermediate_A Key Pyrazolopyrazine Intermediate Start->Intermediate_A Multi-step synthesis GDC1971 GDC-1971 (RLY-1971) Intermediate_A->GDC1971 Pd-catalyzed coupling, aromatic substitution, deprotection

Caption: Simplified synthesis of GDC-1971.

G cluster_pathway SHP2 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment & Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS Promotes GDP-GTP exchange GDC1971 GDC-1971 GDC1971->SHP2_inactive Stabilizes inactive state

Caption: SHP2's role in the RAS-MAPK pathway.

Conclusion

The development of compounds from this compound, such as GDC-1971, represents a significant advancement in the field of SHP2 inhibition. The high potency and selectivity of these molecules underscore the potential of this chemical scaffold in developing novel cancer therapeutics. The provided data and protocols offer a valuable resource for researchers aiming to build upon these findings and explore new frontiers in targeted cancer therapy.

References

Comparative Crystallographic Analysis of (3-Bromo-6-methoxypyridin-2-yl)methanol Derivatives: An Analog-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive crystallographic analysis of (3-Bromo-6-methoxypyridin-2-yl)methanol is not publicly available. This guide, therefore, presents a comparative study based on the detailed crystal structure of a closely related analog, 2-Bromo-3-hydroxy-6-methylpyridine, to provide valuable structural insights for researchers, scientists, and drug development professionals. The analysis of this analog offers a foundational understanding of the potential solid-state conformation and intermolecular interactions that could be expected in the title compound and its derivatives.

The study of crystal structures is paramount in drug development and materials science, as the solid-state conformation of a molecule dictates its physical and, often, biological properties. This guide delves into the crystallographic features of bromo-substituted pyridine derivatives, with a focus on providing a predictive framework for the structural characteristics of this compound.

Comparative Crystallographic Data

Due to the absence of published crystallographic data for the target compound, this guide focuses on the experimentally determined crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine. This molecule shares key structural motifs with the target compound, including a bromo-substituted pyridine ring. The crystallographic data for this analog is summarized in the table below.

Parameter2-Bromo-3-hydroxy-6-methylpyridine[1]
Chemical FormulaC6H6BrNO
Molecular Weight188.03 g/mol
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)11.4484 (19)
b (Å)9.0914 (15)
c (Å)13.230 (2)
α (°)90
β (°)90
γ (°)90
Volume (ų)1377.1 (4)
Z8
Temperature (K)298
Radiation typeMo Kα
R-factor0.025
wR-factor0.066

Insights from the Analog Crystal Structure

The crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine reveals significant intermolecular interactions that govern its packing in the solid state. The molecules are linked via O—H⋯N hydrogen bonds, forming chains that propagate along the a-axis direction.[1] Furthermore, these chains are interconnected by C—H⋯Br hydrogen bonds, resulting in the formation of corrugated two-dimensional networks.[1]

The pyridine ring itself is essentially planar, with the bromine atom showing a slight displacement of 0.0948 (3) Å from the mean plane of the ring.[1] The hydroxyl oxygen and the methyl carbon atoms are also slightly displaced from this plane.[1]

For the target molecule, this compound, it can be hypothesized that similar intermolecular interactions would play a crucial role in its crystal packing. The presence of a hydroxyl group in the methanol substituent provides a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. Therefore, O—H⋯N hydrogen bonding is highly probable. Additionally, the methoxy group's oxygen atom could also participate in hydrogen bonding as an acceptor. The bromine atom is also likely to be involved in halogen bonding or other weak intermolecular interactions, influencing the overall packing arrangement.

Experimental Protocols

The experimental procedures for the synthesis and crystallographic analysis of the analog, 2-Bromo-3-hydroxy-6-methylpyridine, provide a methodological template for future studies on this compound and its derivatives.

Synthesis of 2-Bromo-3-hydroxy-6-methylpyridine

The synthesis of 2-Bromo-3-hydroxy-6-methylpyridine was achieved by the bromination of 5-hydroxy-2-methylpyridine.[2] A solution of bromine in pyridine was added dropwise to a pyridine solution of 5-hydroxy-2-methylpyridine. The reaction mixture was then heated. After the reaction, the solvent was removed under reduced pressure, and the resulting solid was suspended in water, stirred, filtered, and dried to yield the final product.[2]

X-ray Crystallographic Analysis

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution of the compound.[1] A crystal of suitable dimensions was mounted on a diffractometer.

Data Collection: Data was collected at 298 K using a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å).[1]

Structure Solution and Refinement: The structure was solved using direct methods (SHELXS97) and refined by full-matrix least-squares on F² (SHELXL97).[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualizing Crystallographic Workflows and Interactions

To better illustrate the processes and interactions discussed, the following diagrams were generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Material (5-hydroxy-2-methylpyridine) bromination Bromination start->bromination workup Workup & Purification bromination->workup product Product (2-Bromo-3-hydroxy-6-methylpyridine) workup->product dissolution Dissolution in Ethanol product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis.

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N O1 O H_O1 O1->H_O1 N2 N H_O1->N2 O-H···N C6 C H_C6 C6->H_C6 Br2 Br H_C6->Br2 C-H···Br

Caption: Key intermolecular hydrogen bonds in 2-Bromo-3-hydroxy-6-methylpyridine.

References

Comparative study of different catalysts for Suzuki reactions with (3-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of (3-Bromo-6-methoxypyridin-2-yl)methanol with arylboronic acids. Given the unique substitution pattern of this substrate, featuring a hydroxymethyl group at the 2-position and a methoxy group at the 6-position, the choice of catalyst, ligand, and reaction conditions is critical for achieving optimal yields and minimizing side reactions. This document compiles data from studies on structurally similar bromopyridine derivatives to provide a predictive framework for catalyst selection and reaction optimization.

Comparative Performance of Catalytic Systems

The following table summarizes the performance of various palladium-based catalyst systems in the Suzuki-Miyaura coupling of different bromopyridine derivatives. This data, gathered from multiple sources, offers insights into the potential efficacy of these systems for the reaction with this compound. The presence of the electron-donating methoxy group and the potentially coordinating hydroxymethyl group may influence the reactivity.

Catalyst System (Palladium Source / Ligand)BaseSolventTemperature (°C)Time (h)SubstrateArylboronic AcidYield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95185-Bromo-2-methylpyridin-3-amineVarious arylboronic acids70-90[1]
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012-242-Bromopyridine derivativesVarious arylboronic acidsModerate to Good
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane100162-Chloropyridine4-Methoxyphenylboronic acid92[2]
Pd₂(dba)₃ / XPhosK₃PO₄Toluene110242-Chloropyridine3-Thienylboronic acid78[2]
Pd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O100182-ChloropyridinePyridine-3-boronic acid75-85 (estimated)[2]
Pd(PPh₃)₄Na₂CO₃DME/H₂O80-90122-Bromopyridine derivativesVarious arylboronic acidsGood to Excellent
Pd(OAc)₂ (ligand-free)K₂CO₃Isopropanol/H₂ORefluxN/A2-Halogenated PyridinesArylboronic acidsN/A[3]
Pd/C (ligand-free)N/AAqueous isopropanolN/AN/AHeteroaryl halidesArylboronic acidsGood to Excellent[3]

Experimental Protocols

This section provides a generalized, detailed protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative. This protocol should be considered a starting point and may require optimization for the specific substrate, this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/Ligand, 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand (if applicable).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system to afford the desired coupled product.

Visualizing the Process: Reaction Mechanism and Workflow

To further elucidate the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic acid Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture (Inert Gas) solvent->degas heat Heat to Reaction Temp. degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Comparative In Vitro Kinase Assay of 2-Amino-5-bromo-pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search, no publicly available data was found on in vitro kinase assays of inhibitors specifically derived from (3-Bromo-6-methoxypyridin-2-yl)methanol. This guide therefore presents a comparative analysis of kinase inhibitors derived from the structurally related and well-studied 2-amino-5-bromopyridine scaffold. This information is intended to serve as a representative example for researchers, scientists, and drug development professionals interested in the evaluation of pyridine-based kinase inhibitors.

This guide provides an objective comparison of the performance of kinase inhibitors based on a 2-amino-5-bromopyridine core, supported by experimental data. Detailed methodologies for the cited in vitro kinase assay are included to facilitate reproducibility and further investigation.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activity of 2-amino-5-bromopyridine derivatives is typically evaluated against a panel of kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the structure-activity relationship (SAR) for a series of hypothetical 2-amino-5-bromopyridine analogs, illustrating the impact of substitutions at the 2-amino and 5-bromo positions on inhibitory activity against Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers.

Compound IDR Group (at 2-Amino)X Group (at 5-Position)Target KinaseIC50 (nM)
1a -H-BrALK40
1b -C(O)CH₃-BrALK>1000
1c -H-PhenylALK15
1d -H-4-MethoxyphenylALK8
1e -H-3-AminophenylALK12

Note: The data presented in this table is representative and compiled for illustrative purposes based on established structure-activity relationships for this class of compounds.

Experimental Protocols

A detailed methodology for a common in vitro kinase assay used to determine inhibitor potency is provided below. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the kinase activity.

In Vitro Kinase Assay Protocol (ADP-Glo™ Assay)

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in deionized water and dilute to the desired final concentration in the assay buffer. The final ATP concentration should be at or near the Km value for the specific kinase being assayed.
  • Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate for the target kinase and dilute to the desired final concentration in the assay buffer.
  • Kinase Solution: Dilute the kinase enzyme to the desired concentration in the assay buffer. The optimal kinase concentration should be determined empirically to yield a robust signal.
  • Compound Dilution: Prepare a serial dilution of the test inhibitors in 100% DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤1%).

2. Kinase Reaction:

  • Add 5 µL of the diluted compound solution to the wells of a 384-well white assay plate. Include positive (DMSO vehicle) and negative (no kinase) controls.
  • Prepare a kinase/substrate master mix in the assay buffer.
  • Initiate the kinase reaction by adding 5 µL of the kinase/substrate master mix to each well.
  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

3. ATP Depletion and Signal Generation:

  • To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.
  • Incubate the plate at room temperature for 40 minutes.
  • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
  • Incubate the plate at room temperature for 30-60 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC50 values by fitting the percent inhibition data to a four-parameter logistic dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

ALK_Signaling_Pathway Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binds Dimerization Dimerization & Autophosphorylation ALK->Dimerization Activates PLCg PLCγ Dimerization->PLCg RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Inhibitor 2-Amino-5-bromopyridine Inhibitor Inhibitor->ALK Inhibits ATP binding Proliferation Cell Proliferation PLCg->Proliferation RAS_RAF->Proliferation Differentiation Differentiation RAS_RAF->Differentiation Survival Cell Survival JAK_STAT->Survival PI3K_AKT->Survival

Caption: Simplified ALK signaling pathway and the point of inhibition.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A1 Compound Dilution B1 Add Compounds & Controls to Assay Plate A1->B1 A2 Reagent Preparation (Kinase, Substrate, ATP) B2 Initiate Reaction with Kinase/Substrate Mix A2->B2 B1->B2 B3 Incubate at 30°C B2->B3 C1 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B3->C1 C2 Incubate at RT C1->C2 C3 Generate Luminescence (Add Kinase Detection Reagent) C2->C3 C4 Incubate at RT C3->C4 D1 Measure Luminescence C4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Values D2->D3

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

A Comparative Guide to the Structure-Activity Relationship of Pyridin-2-yl-Methanol Analogs and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs related to the (3-Bromo-6-methoxypyridin-2-yl)methanol scaffold. While specific SAR studies on the exact titular compound are not extensively available in the public domain, this document synthesizes findings from research on structurally similar pyridin-2-yl-methanol derivatives and other substituted pyridine analogs. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents by highlighting key structural features that influence biological activity.

Comparative Biological Activity of Pyridin-2-yl-Methanol Analogs

The following table summarizes the biological activities of various pyridin-2-yl-methanol analogs and related compounds from different studies. This data provides insights into how modifications to the pyridine ring and the methanol substituent affect their potency against different biological targets.

Compound IDCore StructureTargetActivity (IC₅₀/EC₅₀)Reference
74a cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanolTRPV30.38 µM[1]
5a (Lead) (Pyridin-2-yl)methanol derivativeTRPV3(Not specified, lead compound)[2][3]
m-bromo-TMP m-bromo-threo-methylphenidateDopamine Transporter ([³H]WIN 35,428 binding)20-fold more potent than TMP[4]
m,p-dichloro-TMP m,p-dichloro-threo-methylphenidateDopamine Transporter ([³H]dopamine uptake)32-fold more potent than TMP[4]
2g Substituted Pyridine DerivativePlasmodium falciparum RKL9 (CQ-resistant)0.0402 µM[5]
28e Imidazo[1,2-a] pyridine derivativeNek2 (in MGC-803 cells)38 nM[6]
JX040 Pyrazolopyridine derivative (2-pyridyl at C4)Non-polio enterovirusesMost potent in series[7]
JX025 Pyrazolopyridine derivative (3-sulfamoylphenyl at C4)PoliovirusesBest activity in series[7]

Key Structure-Activity Relationship Insights

The following diagram illustrates the general structure-activity relationships observed for pyridin-2-yl-methanol analogs based on available literature. Modifications at different positions of the pyridine ring and the carbinol center significantly impact biological activity.

Caption: Key modification sites on the pyridin-2-yl-methanol scaffold.

From the broader literature on substituted pyridines and related heterocycles, several key SAR trends can be inferred:

  • Substitution on the Pyridine Ring :

    • Electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the pyridine ring can significantly influence potency. For instance, in the case of threo-methylphenidate analogs, meta- or para-halo substituents increased potency at the dopamine transporter.[4]

    • The position of substituents is crucial. Ortho-substituted compounds were found to be much less potent in the methylphenidate series.[4]

  • The Methanol Moiety :

    • The stereochemistry of the alcohol is often critical for activity. For example, the cis-conformation of compound 74a was important for its potent TRPV3 inhibitory activity.[1]

    • The hydroxyl group can act as a key hydrogen bond donor or acceptor in interactions with the biological target.

  • Fused and Linked Ring Systems :

    • Expanding the core structure by adding other ring systems, as seen in imidazo[1,2-a]pyridines and pyrazolopyridines, can lead to highly potent compounds.[6][7] For example, the addition of a 2-pyridyl group at the C4 position of a pyrazolopyridine core resulted in the most potent analog against non-polio enteroviruses in its series.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for assays commonly used in the evaluation of such compounds.

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.

  • Enzyme and Substrate Preparation : The target enzyme and its corresponding substrate are diluted to optimal concentrations in an appropriate assay buffer.

  • Compound Preparation : Test compounds are serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction : The enzyme, a vehicle (DMSO) or test compound, and buffer are pre-incubated in a microplate. The reaction is initiated by the addition of the substrate.

  • Detection : The reaction progress is monitored by measuring a change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis : The rate of reaction is calculated for each compound concentration. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

This protocol is used to assess the effect of a compound on the proliferation of cancer cell lines, as was done for the Nek2 inhibitors.[6]

  • Cell Seeding : Cells (e.g., MGC-803) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Viability Assessment : Cell viability is measured using a reagent such as MTT or CellTiter-Glo®, which quantifies the number of viable cells.

  • Data Analysis : The results are expressed as a percentage of the vehicle-treated control. The IC₅₀ value is calculated from the dose-response curve.

This assay evaluates the ability of a compound to inhibit the replication of a virus in host cells.[7]

  • Cell Plating : Host cells are seeded in 96-well plates.

  • Infection and Treatment : The cells are infected with the virus (e.g., poliovirus, EV-A71) and simultaneously treated with different concentrations of the test compounds.

  • Incubation : The plates are incubated until the virus-induced cytopathic effect (CPE) is observed in the control wells.

  • CPE Evaluation : The CPE is visually scored or quantified using a cell viability assay.

  • Data Analysis : The EC₅₀ (50% effective concentration) is calculated as the compound concentration that inhibits the viral CPE by 50%.

Workflow for Structure-Activity Relationship Studies

The process of conducting SAR studies is a cyclical and iterative process that is fundamental to drug discovery.[8] The following diagram outlines the typical workflow.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization cluster_optimization Lead Optimization a Identify Lead Compound b Design Analogs with Systematic Structural Modifications a->b c Synthesize Designed Analogs b->c d In Vitro Biological Screening (e.g., enzyme assays, cell-based assays) c->d e Determine Potency (IC50/EC50) and Selectivity d->e f Analyze Structure-Activity Relationships e->f g Develop SAR/QSAR Models f->g h Identify Key Pharmacophores g->h h->b Iterative Redesign i Optimize for Potency, Selectivity, and ADME Properties h->i j In Vivo Efficacy and Safety Studies i->j

Caption: A typical workflow for a structure-activity relationship study.

This guide provides a foundational understanding of the SAR for pyridin-2-yl-methanol analogs and related heterocyclic systems. The presented data and workflows are intended to aid researchers in the rational design of more potent and selective drug candidates.

References

A Comparative Guide to Purity Assessment of (3-Bromo-6-methoxypyridin-2-yl)methanol Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for synthesized pharmaceutical intermediates is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of (3-Bromo-6-methoxypyridin-2-yl)methanol and its derivatives. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate methodology for their specific needs.

Introduction to Purity Assessment

This compound is a key building block in the synthesis of various biologically active compounds. The purity of this intermediate and its subsequent derivatives directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities. Therefore, robust and validated analytical methods are essential.

This guide focuses on a proposed Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of this compound derivatives and compares its performance with Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of polar and non-polar compounds, non-volatile and thermally labile molecules. High resolution and sensitivity.[1][2]Requires soluble samples. Method development can be time-consuming.Routine quality control, quantification of known and unknown impurities, stability testing.
GC Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile and semi-volatile compounds. Excellent for residual solvent analysis.[3]Not suitable for non-volatile or thermally labile compounds without derivatization.Analysis of volatile organic impurities, residual solvents, and starting materials.
qNMR The intensity of an NMR signal is directly proportional to the number of nuclei.Primary analytical method, does not require a reference standard of the analyte. Provides structural information. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires highly pure internal standards. Can be complex for mixtures with overlapping signals.Absolute purity determination without a specific reference standard, structural confirmation of impurities.
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature.Rapid determination of the absolute purity of highly crystalline compounds without the need for a reference standard.Only applicable to crystalline and thermally stable compounds with a purity of >98.5%. Does not provide information on the identity or number of impurities.Purity assessment of highly pure, crystalline final products or intermediates.

Experimental Protocols

A detailed methodology for a proposed RP-HPLC method is provided below. This method is designed for the analysis of this compound and its potential impurities.

Proposed RP-HPLC Method for Purity Assessment

Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation: The proposed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6]

Potential Impurities: Based on a hypothetical synthesis route involving the bromination and reduction of a corresponding pyridine-2-carboxylic acid derivative, potential impurities could include:

  • Starting Materials: Unreacted 6-methoxypyridin-2-yl)methanol or 3-bromo-6-methoxy-pyridine-2-carboxylic acid.

  • By-products: Over-brominated or under-brominated species, and products of side reactions.

  • Degradation Products: Oxidation products or compounds formed under acidic/basic stress conditions.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Accurate Weighing Dissolving Dissolving in Diluent Weighing->Dissolving Filtering Filtering (0.45 µm) Dissolving->Filtering Injection Autosampler Injection Filtering->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection PDA/UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (% Purity) Integration->Quantification Report Generate Report Quantification->Report

Method_Selection Analyte Analyte Properties Decision1 Volatile & Thermally Stable? Analyte->Decision1 Decision2 Crystalline & >98.5% Pure? Analyte->Decision2 Impurities Expected Impurities Impurities->Decision1 Goal Analytical Goal (e.g., QC, absolute purity) Decision3 Reference Standard Available? Goal->Decision3 HPLC HPLC Decision1->HPLC No GC GC Decision1->GC Yes Decision2->HPLC No DSC DSC Decision2->DSC Yes Decision3->HPLC Yes qNMR qNMR Decision3->qNMR No

Conclusion

For the routine quality control and purity assessment of this compound derivatives, the proposed RP-HPLC method offers a robust, sensitive, and versatile solution. It is capable of separating a wide range of potential impurities and can be validated to meet stringent regulatory requirements. While other techniques such as GC, qNMR, and DSC have their specific advantages, HPLC remains the workhorse for purity determination in pharmaceutical development due to its broad applicability and adaptability. The selection of the most suitable analytical method should be based on a thorough evaluation of the analyte's properties, the nature of expected impurities, and the specific goals of the analysis.

References

Alternative synthetic routes to target molecules not using (3-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic strategies for producing complex pyridine-containing molecules, with a focus on alternatives to routes utilizing (3-Bromo-6-methoxypyridin-2-yl)methanol. The content is designed to inform researchers on the selection of efficient and versatile synthetic pathways in drug discovery and development.

Introduction

Substituted pyridines are a cornerstone of many pharmaceuticals due to their ability to act as bioisosteres for other aromatic systems and their capacity for engaging in crucial hydrogen bonding interactions with biological targets. A common building block for the synthesis of these molecules is this compound. However, the availability, cost, and potential for late-stage diversification of this starting material can present challenges. This guide explores alternative, convergent synthetic routes that offer flexibility and efficiency, primarily leveraging palladium-catalyzed cross-coupling reactions.

As a key example, we will examine the synthesis of gamma-secretase modulators, a class of molecules under investigation for the treatment of Alzheimer's disease.

Target Molecule: A Gamma-Secretase Modulator

The target molecule for our comparative analysis is a potent gamma-secretase modulator. Gamma-secretase is a multi-protein enzyme complex that plays a critical role in the processing of the amyloid precursor protein (APP). Dysregulation of this process can lead to the overproduction of the amyloid-beta (Aβ42) peptide, a key component of the amyloid plaques found in the brains of Alzheimer's patients. Gamma-secretase modulators aim to allosterically modify the enzyme's activity to favor the production of shorter, less aggregation-prone Aβ peptides.

Synthetic Route Comparison

We will compare two synthetic strategies: a hypothetical route starting from this compound and a documented alternative route commencing with 2,6-dibromo-3-aminopyridine.

Hypothetical Route Starting from this compound

Key Hypothetical Steps:

  • Oxidation: The primary alcohol of this compound is oxidized to the corresponding aldehyde.

  • Cross-Coupling Reactions: The bromine atom serves as a handle for palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce key structural motifs.

Alternative Synthetic Route from 2,6-Dibromo-3-aminopyridine

A documented and convergent approach to a gamma-secretase modulator, N-(3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-yl)-4-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-yl)thiazol-2-amine, has been reported that avoids the use of this compound. This strategy leverages the differential reactivity of the bromine atoms on the pyridine ring.

Workflow for the Alternative Synthetic Route:

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Assembly A 2,6-Dibromo-3-aminopyridine C Nucleophilic Aromatic Substitution A->C B Sodium Methoxide B->C D 6-Bromo-2-methoxy-3-aminopyridine C->D Yield: High E Further Elaboration D->E F Key Pyridine Intermediate E->F G Hantzsch Thiazole Synthesis F->G H Target Gamma-Secretase Modulator G->H Convergent Assembly

Caption: Workflow for the alternative synthesis of a gamma-secretase modulator.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

This protocol is representative of a key transformation in the synthesis of substituted pyridines and can be adapted for various substrates.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)[1]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)[1]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromopyridine derivative, arylboronic acid, base, and palladium catalyst.[1]

  • Add the degassed solvent via syringe.[2]

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

This protocol outlines a general procedure for the formation of C-N bonds, a critical step in the synthesis of many bioactive molecules.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP, XantPhos)[3][4]

  • Strong base (e.g., NaOtBu)[3]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[3]

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium pre-catalyst, ligand, and base.[3]

  • Add the 2-bromopyridine derivative and the amine.

  • Add the degassed solvent.

  • Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[3]

  • After cooling, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography or recrystallization.[3]

Data Presentation: Comparison of Palladium-Catalyzed Reactions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on 2-bromopyridine scaffolds, providing a baseline for comparison.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012-2465-85
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O851270-90
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane1108-1675-95

Data compiled from representative procedures and may vary based on specific substrates.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1004-1860-95
Pd₂(dba)₃ (1)XantPhos (2)Cs₂CO₃ (1.5)Dioxane10012-2470-98
"XantPhos Pd G3" (5)-DBU (2)MeCN/PhMe140180-90

Data compiled from representative procedures and may vary based on specific substrates.[4][5]

Signaling Pathway Visualization

The target molecules discussed are modulators of gamma-secretase, a key enzyme in the Notch and Amyloid Precursor Protein (APP) signaling pathways. Understanding these pathways is crucial for rational drug design.

Gamma-Secretase Signaling in Alzheimer's Disease

GammaSecretasePathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular APP APP gamma_secretase γ-Secretase APP->gamma_secretase Substrate Notch Notch Receptor Notch->gamma_secretase Substrate after S2 cleavage AICD AICD gamma_secretase->AICD Releases NICD NICD gamma_secretase->NICD Releases Abeta Aβ Peptides (Aβ40, Aβ42) gamma_secretase->Abeta Amyloidogenic Cleavage NonAmyloid p3 fragment (Non-amyloidogenic) gamma_secretase->NonAmyloid Non-amyloidogenic Cleavage beta_secretase β-Secretase (BACE1) beta_secretase->APP Cleavage alpha_secretase α-Secretase alpha_secretase->APP Cleavage Ligand Notch Ligand (e.g., Delta, Jagged) Ligand->Notch Binding & Activation Nucleus Nucleus NICD->Nucleus Translocation Gene_Expression Gene Expression (Cell Fate, Proliferation) Nucleus->Gene_Expression Regulates Plaques Amyloid Plaques Abeta->Plaques Aggregation

Caption: The dual role of γ-secretase in APP and Notch signaling pathways.

Conclusion

While this compound remains a viable starting material for the synthesis of complex pyridine derivatives, alternative routes, particularly those employing palladium-catalyzed cross-coupling reactions on more readily available precursors like 2,6-dibromopyridine, offer significant advantages in terms of convergency, flexibility, and the potential for rapid library synthesis. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. The data and protocols presented in this guide provide a foundation for making informed decisions in the design and execution of synthetic routes to novel pyridine-containing bioactive molecules.

References

Safety Operating Guide

Proper Disposal of (3-Bromo-6-methoxypyridin-2-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides a detailed operational and disposal plan for (3-Bromo-6-methoxypyridin-2-yl)methanol (CAS No. 623942-84-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this halogenated pyridine derivative.

Essential Safety and Handling Precautions

Recommended PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a closely related compound. This information is essential for proper handling and waste management.

PropertyValue for this compoundValue for (6-Bromo-pyridin-2-yl)methanol (Analogue)
CAS Number 623942-84-7[3][4][5][6]33674-96-3[1]
Molecular Formula C₇H₈BrNO₂[3][6]C₆H₆BrNO[1]
Molecular Weight 218.05 g/mol [7]188.02 g/mol [1]
Boiling Point Not readily available246 °C[1]
Hazard Statements (Inferred) Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site chemical treatment is not recommended without specific, validated protocols due to the potential for hazardous reactions and byproducts.

1. Waste Identification and Segregation:

  • Identify the Waste Stream: Clearly identify all waste containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Segregate as Halogenated Organic Waste: As a brominated pyridine, this compound must be segregated into a designated "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste."

  • Container Filling: Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

3. Labeling:

  • Affix a "Hazardous Waste" label to the container as soon as the first waste is added.

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • The words "Hazardous Waste".

    • An indication of the hazards (e.g., "Irritant," "Harmful").

    • The accumulation start date.

    • For mixtures, list all constituents and their approximate percentages.

4. Storage:

  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation.

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • Secondary containment should be used to prevent spills.

5. Disposal:

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_waste_gen Waste Generation and Segregation cluster_containment Containment and Labeling cluster_storage_disposal Storage and Final Disposal start Start: Handling of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated: - Unused solid - Contaminated labware - Solutions fume_hood->waste_gen segregate Segregate as 'Halogenated Organic Waste' waste_gen->segregate container Use a Labeled, Leak-Proof, Chemically Compatible Container segregate->container labeling Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Date container->labeling storage Store in a Designated, Well-Ventilated Satellite Accumulation Area labeling->storage disposal Arrange for Pickup by Licensed Hazardous Waste Contractor (via EHS Office) storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal Workflow for this compound.

Incompatible Materials and Thermal Decomposition

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

  • Hazardous Decomposition Products: In the event of a fire, thermal decomposition may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1] Vapors may form explosive mixtures with air upon intense heating.[1]

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining environmental responsibility.

References

Personal protective equipment for handling (3-Bromo-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3-Bromo-6-methoxypyridin-2-yl)methanol

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a compound that requires careful management in a laboratory setting. The following procedural guidance is based on the safety protocols for the closely related compound, (6-Bromo-pyridin-2-yl)methanol, and is intended to establish a robust framework for operational safety and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It may also be harmful if swallowed.[2][3]

Hazard ClassGHS CategoryDescription
Skin IrritationCategory 2Causes skin irritation.[1][2][3]
Eye IrritationCategory 2ACauses serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3]
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][3]

To mitigate these risks, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles with side-shields that meet ANSI Z87.1 standards.[4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[5] Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Skin and Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.[3] In cases of potential significant exposure, chemical-resistant coveralls may be necessary.[6]

  • Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is required.[6][7]

Operational and Disposal Plans

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Wash skin thoroughly after handling.[1]

  • Use only in a well-ventilated area or outdoors.[1]

  • Store in a tightly closed container in a dry, well-ventilated place.[1][8]

  • Keep the container locked up.[1]

Spill Management:

  • In the event of a spill, evacuate the area.

  • Avoid generating dust.

  • Collect the spilled material using an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[8]

  • Ensure proper ventilation and wear full personal protective equipment during cleanup.[3]

  • Prevent the chemical from entering drains.[1]

Disposal:

  • Dispose of waste material in accordance with national and local regulations.[1]

  • Do not mix with other waste.

  • Uncleaned containers should be treated as the product itself.[1]

  • Dispose of contents and container to an approved waste disposal plant.[1]

First Aid Measures
  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.[1][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][5]

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[8]

Visual Workflow for PPE Selection

The following diagram outlines the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure cluster_disposal Disposal start Start: Prepare to handle This compound check_hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed start->check_hazards eye_protection Eye/Face Protection: - Safety Goggles (min) - Face Shield (if splash risk) check_hazards->eye_protection skin_protection Skin/Body Protection: - Nitrile Gloves - Lab Coat check_hazards->skin_protection respiratory_protection Respiratory Protection: - Use in Fume Hood - Respirator (if no hood) check_hazards->respiratory_protection emergency_prep Confirm Emergency Procedures: - Eyewash/Shower accessible - Spill Kit ready eye_protection->emergency_prep skin_protection->emergency_prep respiratory_protection->emergency_prep handle_chemical Proceed with Handling disposal Dispose of waste in approved, labeled container handle_chemical->disposal emergency_prep->handle_chemical

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.